2-Fluorodiphenylmethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99453. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWVDXKZLGXVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191380 | |
| Record name | 2-Fluorodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3794-15-8 | |
| Record name | 2-Fluorodiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794158 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3794-15-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Fluorodiphenylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3794-15-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties of 2-Fluorodiphenylmethane
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical protocols for this compound. The information is intended to support research, development, and drug discovery applications.
Chemical and Physical Properties
This compound is a fluorinated organic compound characterized by two phenyl groups attached to a central methylene bridge, with a fluorine atom substituted at the ortho position of one of the benzene rings.[1] This fluorine substitution significantly influences the molecule's reactivity and biological activity.[1] At room temperature, it exists as a colorless liquid.[1][2]
Identifiers and General Properties
| Property | Value | Reference |
| IUPAC Name | 1-(benzyl)-2-fluoro-benzene | [3] |
| CAS Number | 3794-15-8 | [1][3] |
| Molecular Formula | C₁₃H₁₁F | [1][3] |
| Molecular Weight | 186.22 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Synonyms | 1-Benzyl-2-fluorobenzene, 1-fluoro-2-(phenylmethyl)benzene | [3] |
Physical and Thermal Properties
The physical properties of this compound are crucial for its handling, purification, and application in various chemical processes.
| Property | Value | Reference |
| Melting Point | 50-52°C | [1] |
| Boiling Point | 258.7°C at 760 mmHg74°C at 0.2 Torr | [1][4] |
| Density (Specific Gravity) | 1.08 g/cm³ | [1][4] |
| Flash Point | 108.4°C | [1] |
| Heat of Vaporization | 48.93 kJ/mol | [1] |
| Heat of Fusion | 20.20 kJ/mol | [1] |
| Critical Temperature | 787.52 K | [1] |
| Critical Pressure | 2878.12 kPa | [1] |
Solubility
The compound's solubility is characteristic of many fluorinated aromatic compounds.
| Solvent | Solubility | Reference |
| Water | 3.7 × 10⁻³ g/L at 25°C (Extremely low) | [1] |
| Organic Solvents | Readily soluble in ethanol, dichloromethane, acetone, hexane, toluene, diethyl ether, and benzene | [1] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is largely defined by its aromatic rings and the influence of the fluorine substituent. It can participate in typical aromatic compound reactions.[1]
-
Electrophilic Aromatic Substitution: The fluorine atom can influence the regioselectivity of further substitutions on the fluorinated phenyl ring.[1]
-
Nucleophilic Substitutions: The compound can undergo nucleophilic substitution reactions.[1]
-
Oxidation: Under certain conditions, such as fluorination in acetonitrile at elevated temperatures, oxidation of the methylene bridge (saturated carbon atom) can occur alongside ring fluorination.[1]
-
Acidity of Methylene Group: The methylene bridge in the parent compound, diphenylmethane, is mildly acidic (pKa ≈ 32.2), allowing for deprotonation and subsequent alkylation.[5] This reactivity is expected to be similar in its fluorinated derivative.
Spectral Data
Spectroscopic data is essential for the structural confirmation of this compound.
| Technique | Data | Reference |
| ¹H NMR | (500 MHz, CDCl₃) δ 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H), 3.99 (s, 2H) | [2] |
| ¹³C NMR | (125 MHz, CDCl₃) δ 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz), 35.0 | [2] |
| HRMS (APCI) | Calculated for C₁₃H₁₁F [M+H]⁺: 187.0923, Found: 187.0913 | [2] |
Experimental Protocols
Synthesis Methods
Several synthetic routes can be employed to produce this compound.
-
Friedel-Crafts Alkylation: A foundational method involves the reaction of fluorobenzene with benzyl halides in the presence of a Lewis acid catalyst.[1] This is a common approach for synthesizing diphenylmethane and its derivatives.[5] A general patent describes preparing diphenylmethane compounds by reacting a benzene derivative with a benzyl alcohol or chlorobenzyl derivative using a composite oxide catalyst.[6]
Caption: Friedel-Crafts Alkylation for this compound Synthesis.
-
Electrophilic Aromatic Substitution: This method involves the direct fluorination of diphenylmethane using a fluorinating agent like Selectfluor under controlled conditions to introduce the fluorine atom at the desired ortho position.[1]
Analytical Characterization Workflow
The identity and purity of synthesized this compound are confirmed through a standard analytical workflow.
Caption: Analytical Workflow for Characterization.
NMR Spectroscopy Protocol
Based on cited literature, the following general protocol is used for NMR analysis:
-
Sample Preparation: Dissolve a small amount of the purified product (e.g., this compound) in deuterated chloroform (CDCl₃).[2]
-
Internal Standard: Use tetramethylsilane (TMS) as the internal standard for ¹H NMR (δ = 0.00 ppm) and the residual solvent peak for ¹³C NMR (CDCl₃, δ = 77.2 ppm).[2]
-
Data Acquisition: Record spectra on a high-field NMR spectrometer (e.g., 500 MHz for ¹H, 125 MHz for ¹³C) at room temperature (20-25°C).[2]
Safety and Handling
According to safety data sheets, this compound is classified with the following hazards:
-
Hazard Statement: H317 - May cause an allergic skin reaction.[7]
-
Precautionary Statements:
Handling: Use only under a chemical fume hood and ensure adequate ventilation.[8] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[7][8] Store in a tightly closed container in a dry, cool, and well-ventilated area.[8]
Applications
The unique properties imparted by the fluorine atom make this compound a compound of interest in several fields:
-
Pharmaceuticals: It serves as a potential building block in drug development, where fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability.[1]
-
Material Science: Fluorinated compounds are used in the creation of advanced polymers and materials with enhanced thermal stability and chemical resistance.[1]
Logical Relationships of Structure to Properties
The chemical characteristics of this compound are a direct result of its molecular structure.
Caption: Relationship between Molecular Structure and Chemical Properties.
References
- 1. Buy this compound | 3794-15-8 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. pschemicals.com [pschemicals.com]
- 4. This compound | 3794-15-8 [sigmaaldrich.com]
- 5. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 6. CN103508838A - Preparation method of diphenylmethane compounds - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 2-Fluorodiphenylmethane (CAS: 3794-15-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorodiphenylmethane, identified by the CAS number 3794-15-8, is a fluorinated aromatic hydrocarbon. Its structure consists of two phenyl rings linked by a methylene bridge, with a fluorine atom substituted at the ortho-position of one of the rings. The strategic placement of the fluorine atom imparts unique physicochemical properties to the molecule, making it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1] The introduction of fluorine can significantly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets, making fluorinated compounds like this compound attractive building blocks in drug discovery.[2][]
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and its applications in the development of bioactive compounds.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized in the tables below, providing essential data for its handling, characterization, and use in synthetic applications.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3794-15-8 | [1] |
| IUPAC Name | 1-(Benzyl)-2-fluorobenzene | [1] |
| Synonyms | This compound, o-Fluorodiphenylmethane | |
| Molecular Formula | C₁₃H₁₁F | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Melting Point | 50-52 °C | [1] |
| Boiling Point | 258.7 °C at 760 mmHg; 74 °C at 0.2 Torr | [1] |
| Density | 1.08 g/cm³ | [1] |
| Refractive Index | 1.555 | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane, acetone) | [1] |
| Vapor Pressure | 0.0218 mmHg at 25 °C | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H), 3.99 (s, 2H) | [1] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz), 35.0 | [1] |
| High-Resolution Mass Spectrometry (HRMS-APCI) | Calculated for C₁₃H₁₁F [M+H]⁺: 187.0923, Found: 187.0913 | [1] |
Synthesis and Purification
The primary method for the synthesis of this compound is the Friedel-Crafts alkylation of fluorobenzene with benzyl chloride, catalyzed by a Lewis acid.
Experimental Protocol: Synthesis of this compound
Materials:
-
Fluorobenzene
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add benzyl chloride (1.0 equivalent) dropwise to the cooled suspension over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition of benzyl chloride is complete, add fluorobenzene (1.5 equivalents) dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification
The crude this compound can be purified by vacuum distillation or column chromatography.
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Heat the crude product under reduced pressure (e.g., 0.2 Torr).
-
Collect the fraction boiling at approximately 74 °C.[1]
Column Chromatography:
-
Prepare a silica gel column using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Load the crude product onto the column.
-
Elute the column and collect the fractions containing the pure product, as identified by TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Applications in Drug Development
While this compound is not typically a pharmacologically active compound itself, its structural motif is a key component in various bioactive molecules. The introduction of the 2-fluorobenzyl group can enhance the therapeutic properties of a lead compound. A notable area of application is in the development of inhibitors for enzymes such as Glycogen Synthase Kinase 3 (GSK-3).
Role as a Precursor in the Synthesis of Bioactive Molecules
The diphenylmethane scaffold is present in numerous compounds with diverse biological activities. The fluorine substitution at the ortho-position can modulate the electronic and steric properties of the molecule, potentially leading to improved potency and selectivity for its biological target. For instance, the 2-fluorodiphenylmethyl moiety can be incorporated into heterocyclic scaffolds to generate novel kinase inhibitors.
Representative Signaling Pathway: GSK-3 Inhibition
Given that diphenylmethane-containing structures have been explored as GSK-3 inhibitors, the GSK-3 signaling pathway serves as a relevant example of a biological system that can be targeted by molecules derived from this compound. GSK-3 is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and type 2 diabetes.[4][5]
Below is a simplified representation of the canonical Wnt/β-catenin signaling pathway, which is a major regulatory pathway for GSK-3 activity.
In the absence of a Wnt signal ("Wnt OFF State"), GSK-3 is active within a "destruction complex" that phosphorylates β-catenin, targeting it for degradation by the proteasome. When a Wnt ligand binds to its receptor ("Wnt ON State"), GSK-3 is inhibited, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes.[6] Small molecule inhibitors derived from scaffolds like this compound could potentially mimic the "Wnt ON" state by directly inhibiting GSK-3, thereby offering a therapeutic strategy for diseases associated with GSK-3 hyperactivation.
Experimental Workflow for Screening GSK-3 Inhibitors
The following diagram illustrates a typical workflow for identifying and characterizing novel GSK-3 inhibitors.
This workflow begins with the synthesis of a library of compounds using precursors like this compound. These compounds are then subjected to a primary screen to identify initial "hits" with inhibitory activity against GSK-3. Promising hits are further evaluated in cell-based secondary screens and undergo lead optimization through structure-activity relationship (SAR) studies to improve their potency, selectivity, and pharmacokinetic properties. The most promising candidates are then advanced to in vivo studies to assess their efficacy and safety.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and material science applications. Its straightforward synthesis via Friedel-Crafts alkylation and the unique properties conferred by the fluorine atom make it a valuable building block for medicinal chemists. The exploration of derivatives of this compound as inhibitors of key cellular targets, such as GSK-3, represents a promising avenue for the development of new therapeutics for a range of human diseases. This guide provides a foundational resource for researchers and developers working with this important fluorinated compound.
References
- 1. rsc.org [rsc.org]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 4. Small-Molecule Inhibitors of GSK-3: Structural Insights and Their Application to Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Physical Properties of 2-Fluorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorodiphenylmethane is a fluorinated organic compound with the molecular formula C₁₃H₁₁F.[1] Its structure consists of two phenyl groups attached to a central methylene bridge, with a fluorine atom substituted at the ortho-position of one of the phenyl rings.[1] This substitution significantly influences the molecule's physicochemical properties, making it a compound of interest in various fields, including synthetic chemistry, materials science, and biomedical research.[1] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols for their determination.
Core Physical Properties
The physical characteristics of this compound are crucial for its handling, application, and synthesis. Under standard conditions, it presents as a colorless liquid.[1][2] However, impurities or specific storage conditions may lead to a yellow or brown appearance.[1]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Physical Property | Value | Conditions |
| Molecular Formula | C₁₃H₁₁F | |
| Molecular Weight | 186.22 g/mol | |
| CAS Number | 3794-15-8 | |
| Appearance | Colorless liquid | Standard conditions |
| Melting Point | 50-52 °C | |
| Boiling Point | 258.7 °C | 760 mmHg |
| 74 °C | 0.2 Torr | |
| Density | 1.076 - 1.08 g/cm³ | 25 °C |
| Refractive Index | 1.555 - 1.5586 | 20 °C, 589.3 nm |
| Water Solubility | 3.7 x 10⁻³ g/L | 25 °C |
| Solubility in Organic Solvents | Readily soluble | Ethanol, dichloromethane, acetone, hexane, toluene, diethyl ether, benzene |
| Vapor Pressure | 0.0218 mmHg | 25 °C |
| Flash Point | 108.4 °C | |
| Heat of Vaporization | 48.93 kJ/mol | |
| Heat of Fusion | 20.20 kJ/mol |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[3] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[3]
Methodology:
-
Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end.[3][4][5]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] This assembly is then placed in a heating apparatus, such as a Thiele tube or a Mel-Temp apparatus, which contains a heating medium like mineral oil.[3]
-
Heating: The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[6]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7][8]
Methodology:
-
Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.[9][10][11]
-
Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.[9]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a suitable apparatus like a Thiele tube or an aluminum block heater.[7][9][11]
-
Heating: The apparatus is heated gently.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Observation: The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]
Density Determination
Density is the mass per unit volume of a substance.[12]
Methodology:
-
Mass Measurement: The mass of a clean, dry measuring cylinder or pycnometer (density bottle) is determined using an analytical balance.[13][14][15]
-
Volume Measurement: A known volume of the liquid is added to the measuring cylinder.[13][14][15] For higher accuracy, a pycnometer is filled completely with the liquid.
-
Mass of Liquid: The mass of the measuring cylinder or pycnometer with the liquid is measured.[13][14][15] The mass of the liquid is calculated by subtracting the mass of the empty container.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.[12][13]
Refractive Index Determination
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a fundamental physical property of a substance.
Methodology:
-
Apparatus: An Abbe refractometer is commonly used for this measurement.[16]
-
Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology (Qualitative):
-
Sample Preparation: A small, measured amount of the solute (this compound) is placed in a test tube.
-
Solvent Addition: A small, measured volume of the solvent (e.g., water, ethanol) is added to the test tube.
-
Observation: The mixture is agitated and observed to see if the solute dissolves completely.
-
Heating (Optional): If the solute does not dissolve at room temperature, the mixture can be gently heated to observe if solubility increases with temperature. The solution is then cooled to see if the solute precipitates.
-
Classification: The solubility is typically classified as "soluble," "sparingly soluble," or "insoluble."
Workflow for Physical Property Determination
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of an organic compound like this compound.
References
- 1. Buy this compound | 3794-15-8 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. byjus.com [byjus.com]
- 6. pennwest.edu [pennwest.edu]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. cdn.juniata.edu [cdn.juniata.edu]
- 11. byjus.com [byjus.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 14. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 15. wjec.co.uk [wjec.co.uk]
- 16. pubs.aip.org [pubs.aip.org]
The Structural Elucidation of 2-Fluorodiphenylmethane: A Technical Guide
Introduction: 2-Fluorodiphenylmethane is an organofluorine compound belonging to the diarylmethane class. Its structure, consisting of two phenyl rings linked by a methylene bridge with a fluorine atom on one of the rings, presents an interesting case for conformational analysis. The electronegativity and steric profile of the fluorine atom significantly influence the molecule's electronic distribution, dipole moment, and preferred spatial arrangement. Understanding the precise molecular geometry is crucial for applications in medicinal chemistry, materials science, and as a building block in organic synthesis.
Molecular Structure and Bonding Parameters
The equilibrium geometry of this compound can be determined through computational modeling. The following table summarizes the key structural parameters—bond lengths, bond angles, and dihedral angles—that would be obtained from a standard geometry optimization calculation.
Disclaimer: The following data is an illustrative representation of the expected values for the lowest energy conformer of this compound, as would be calculated by the protocol described in the next section. These values are based on well-established parameters for analogous chemical structures.
Table 1: Calculated Geometric Parameters for this compound
| Bond Lengths | Parameter | Value (Å) |
| C-F | C2-F | 1.36 |
| C-C (Aromatic) | Avg. Phenyl C-C | 1.39 |
| C-C (Bridge) | C1-C7 | 1.51 |
| C8-C7 | 1.51 | |
| C-H (Aromatic) | Avg. Ar-H | 1.08 |
| C-H (Bridge) | C7-H | 1.09 |
| Bond Angles | Parameter | Value (°) |
| C-C-F | C1-C2-F | 118.5 |
| C-C-C (Bridge) | C1-C7-C8 | 112.0 |
| H-C-H (Bridge) | H-C7-H | 109.5 |
| C-C-C (Ring) | Avg. Phenyl C-C-C | 120.0 |
| Dihedral Angles | Parameter | Value (°) |
| Phenyl Ring Twist | C2-C1-C7-C8 | ~60-70 |
| C1-C7-C8-C9 | ~60-70 |
Computational Protocol for Geometry Optimization
To obtain the quantitative structural data for this compound, a standard computational chemistry protocol involving geometry optimization is employed. This method calculates the lowest energy conformation of the molecule, providing detailed information on its three-dimensional structure.
Methodology: Density Functional Theory (DFT)
-
Initial Structure Creation: An initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView). Standard bond lengths and angles are used as a starting point.
-
Computational Method Selection:
-
Theory: Density Functional Theory (DFT) is selected for its excellent balance of accuracy and computational cost for organic molecules.
-
Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is chosen. B3LYP is a widely used and well-validated functional for predicting the geometry of organic compounds.
-
Basis Set: The 6-31G(d) basis set is employed. This Pople-style basis set provides a good description of electron distribution and includes polarization functions ('d') on heavy atoms, which are essential for accurately modeling molecular shapes and bond angles.
-
-
Geometry Optimization:
-
The initial structure is submitted to a geometry optimization calculation using a computational chemistry package (e.g., Gaussian, ORCA).
-
The algorithm systematically adjusts the positions of all atoms to find the arrangement that corresponds to a minimum on the potential energy surface.
-
The calculation is considered converged when the forces on the atoms and the change in energy between successive steps fall below predefined tolerance thresholds.
-
-
Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)). This step is critical to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to calculate thermodynamic properties.
-
Data Extraction: Key structural data, including bond lengths, bond angles, and dihedral angles, are extracted from the final optimized coordinates in the output file.
Workflow for Structural Analysis
The logical process for determining the molecular structure via computational methods is outlined in the diagram below. This workflow illustrates the progression from the initial molecular concept to the final, validated structural data.
Caption: Computational workflow for determining molecular structure.
Discussion of Bonding and Conformation
The geometry of this compound is primarily dictated by the interplay between steric hindrance and electronic effects. The two phenyl rings are not coplanar; they adopt a twisted conformation around the central methylene carbon (C7) to minimize steric repulsion between the ortho-hydrogens of each ring. The key dihedral angles (C2-C1-C7-C8 and C1-C7-C8-C9) define this "propeller-like" arrangement.
The C2-F bond is a strong, polar covalent bond due to the high electronegativity of fluorine. This induces a dipole moment and influences the electrostatic potential of the entire molecule. The C-F bond length (~1.36 Å) is typical for an sp² carbon-fluorine bond. The bond angles within the phenyl rings are close to the ideal 120° of sp² hybridization, with minor distortions near the substituent points (C1, C2, and C8). The geometry around the methylene bridge (C7) is tetrahedral, with bond angles close to 109.5°. This structural framework is fundamental to understanding the molecule's reactivity and its potential interactions in a biological or material science context.
An In-depth Technical Guide to 2-Fluorodiphenylmethane
This technical guide provides a comprehensive overview of 2-Fluorodiphenylmethane, including its nomenclature, physicochemical properties, and detailed experimental protocols relevant to its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and material science.
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 1-benzyl-2-fluorobenzene .[1] It is also commonly referred to as this compound.[1][2]
Other recognized synonyms include:
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C13H11F[1][2] |
| Molecular Weight | 186.22 g/mol [1] |
| CAS Number | 3794-15-8[1][2] |
| Appearance | Colorless liquid[3] |
| Density | 1.076 - 1.08 g/cm³[1][4] |
| Melting Point | 50-52°C[1] |
| Boiling Point | 258.7°C at 760 mmHg[1]; 74°C at 0.2 Torr[4] |
| Flash Point | 108.4°C[1] |
| Refractive Index | 1.555 - 1.5586 (at 20°C, 589.3 nm)[1] |
| Water Solubility | 3.7 x 10⁻³ g/L at 25°C[1] |
| Vapor Pressure | 0.0218 mmHg at 25°C[1] |
| Heat of Vaporization | 48.93 kJ/mol[1] |
| Heat of Fusion | 20.20 kJ/mol[1] |
| Critical Temperature | 787.52 K[1] |
| Critical Pressure | 2878.12 kPa[1] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
One of the foundational methods for synthesizing diarylmethanes is the Friedel-Crafts alkylation.[1] The synthesis of this compound can be achieved by the reaction of fluorobenzene with benzyl chloride using a Lewis acid catalyst.
Materials and Reagents:
-
Fluorobenzene
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry benzene (solvent)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
To the flask, add anhydrous aluminum chloride and dry benzene.
-
Cool the mixture in an ice bath and slowly add fluorobenzene.
-
From the dropping funnel, add benzyl chloride dropwise to the stirred mixture.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, followed by heating under reflux for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully pour it over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation to yield pure this compound.[5]
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of this compound.
Instrumentation: 500 MHz NMR Spectrometer[3]
Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).[3]
¹H NMR Analysis:
-
Procedure: Acquire a standard one-dimensional ¹H NMR spectrum.[6]
-
Expected Chemical Shifts (δ):
-
7.28 ppm (triplet, J = 7.5 Hz, 2H)
-
7.22-7.17 ppm (multiplet, 4H)
-
7.13 ppm (triplet, J = 9.5 Hz, 1H)
-
7.05-7.00 ppm (multiplet, 2H)
-
3.99 ppm (singlet, 2H)[3]
-
¹³C NMR Analysis:
-
Procedure: Acquire a proton-decoupled ¹³C NMR spectrum.[6]
-
Expected Chemical Shifts (δ):
-
161.1 ppm (doublet, J = 243.8 Hz)
-
140.0 ppm
-
131.2 ppm (doublet, J = 4.3 Hz)
-
129.0 ppm
-
128.7 ppm
-
128.3 ppm
-
128.1 ppm (doublet, J = 8.0 Hz)
-
126.4 ppm
-
124.2 ppm (doublet, J = 2.9 Hz)
-
115.5 ppm (doublet, J = 21.9 Hz)
-
35.0 ppm[3]
-
Visualization of Synthesis Pathway
The following diagram illustrates the logical workflow for the synthesis of this compound via the Friedel-Crafts alkylation pathway.
Caption: Synthesis of this compound via Friedel-Crafts Alkylation.
References
The Genesis of a Fluorinated Scaffold: An In-depth Technical Guide to 2-Fluorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorodiphenylmethane, a fluorinated aromatic hydrocarbon, represents a significant building block in the landscape of modern organic synthesis. Its unique structural and electronic properties, conferred by the strategic placement of a fluorine atom on one of the phenyl rings, have made it a valuable intermediate in the development of pharmaceuticals, advanced materials, and agrochemicals.[1] This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies related to this compound, supplemented with detailed experimental protocols and quantitative data to support researchers in their scientific endeavors.
Historical Context and Discovery
The emergence of this compound is intrinsically linked to the broader advancements in organofluorine chemistry during the mid-20th century.[1] While a singular "discovery" paper is not readily identifiable, its synthesis became feasible with the development and refinement of halogenated aromatic chemistry. Early synthetic efforts centered on classical electrophilic aromatic substitution (EAS) reactions, particularly Friedel-Crafts alkylation, which allowed for the coupling of fluorinated precursors.[1] The foundational approach involved the reaction of fluorobenzene with benzyl halides, catalyzed by a Lewis acid, establishing a viable route to this important molecule.[1]
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is paramount for its application in synthesis and material science. The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁F | [1] |
| Molecular Weight | 186.22 g/mol | [1] |
| CAS Number | 3794-15-8 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.076 - 1.08 g/cm³ | [1] |
| Boiling Point | 258.7 °C at 760 mmHg | [1] |
| Melting Point | 50-52 °C | [1] |
| Flash Point | 108.4 °C | [1] |
| Refractive Index | 1.555 - 1.5586 (at 20 °C) | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H), 3.99 (s, 2H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz), 35.0 |
| HRMS (APCI) | m/z calcd for C₁₃H₁₁F [M+H]⁺ 187.0923, found 187.0913 |
Key Synthetic Methodologies
The primary route for the synthesis of this compound is the Friedel-Crafts alkylation. This section provides a detailed, generalized experimental protocol for this method.
Friedel-Crafts Alkylation of Fluorobenzene with Benzyl Chloride
This method involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with a benzyl group from benzyl chloride, facilitated by a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃).
Friedel-Crafts Alkylation for this compound Synthesis
Experimental Protocol:
Materials:
-
Anhydrous fluorobenzene
-
Benzyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂) as solvent
-
Ice bath
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)
-
Magnetic stirrer
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Ensure the apparatus is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reagent Preparation: In the reaction flask, add anhydrous fluorobenzene (in excess to favor mono-alkylation) and the anhydrous solvent (e.g., DCM). Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred mixture.
-
Addition of Alkylating Agent: Add benzyl chloride to the dropping funnel and add it dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then slowly warm to room temperature. The reaction can be gently refluxed if necessary, and its progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by pouring the mixture over crushed ice. This step should be performed in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid, water, and a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Modern Synthetic Approaches
While Friedel-Crafts alkylation remains a fundamental method, modern organic synthesis has introduced more sophisticated techniques for the preparation of this compound and its derivatives. These include palladium-catalyzed cross-coupling reactions, which offer greater functional group tolerance and regioselectivity.
Applications in Research and Development
This compound serves as a versatile intermediate in several key areas of chemical research:
-
Pharmaceuticals: The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity. This compound provides a scaffold for the synthesis of novel therapeutic agents.
-
Material Science: Fluorinated compounds are known for their unique properties, including high thermal stability and chemical resistance. This compound is utilized in the development of advanced polymers and other functional materials.[1]
-
Agrochemicals: The biological activity of many pesticides and herbicides is enhanced by the presence of fluorine. The this compound core is explored in the design of new and more effective agrochemicals.
Conclusion
This compound has evolved from a product of mid-20th-century advances in halogenated chemistry to a cornerstone building block in modern organic synthesis. Its accessibility through established methods like Friedel-Crafts alkylation, combined with its valuable physicochemical properties, ensures its continued importance in the discovery and development of new molecules with diverse applications in medicine, materials, and agriculture. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this versatile fluorinated compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 2-Fluorodiphenylmethane
Introduction
This compound is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly influence the molecule's conformational preferences, electronic properties, and metabolic stability. A thorough understanding of these properties at a molecular level is crucial for its application in drug design and development. This guide provides a comprehensive overview of the theoretical and experimental approaches that can be employed to characterize this compound, drawing upon established methodologies from studies of structurally related fluorinated molecules.
While direct, in-depth theoretical studies on this compound are not extensively available in the public domain, this whitepaper outlines a robust framework for its analysis. The protocols and data presented are based on analogous studies of fluorinated compounds, providing a predictive guide for researchers.
Conformational Analysis
The conformational landscape of this compound is determined by the rotational freedom around the C-C single bonds connecting the phenyl rings to the central methylene carbon. The presence of the fluorine atom on one of the phenyl rings introduces steric and electronic effects that influence the preferred spatial arrangement of the rings.
1.1. Computational Approach: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting the stable conformers of a molecule and their relative energies. A suggested computational workflow is as follows:
quantum chemical calculations for 2-Fluorodiphenylmethane
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Fluorodiphenylmethane
Introduction
This compound is a fluorinated derivative of diphenylmethane. The introduction of a fluorine atom can significantly influence the molecule's conformational preferences, electronic properties, and potential biological activity. For researchers in drug development, a detailed understanding of these properties at the atomic level is crucial for rational drug design and lead optimization. Quantum chemical calculations provide a powerful in-silico approach to elucidate the structural and electronic characteristics of this compound, offering insights that can guide experimental studies.
This technical guide outlines the application of quantum chemical methods, particularly Density Functional Theory (DFT), for the comprehensive analysis of this compound. It provides detailed methodologies for conformational analysis, geometry optimization, and the prediction of spectroscopic properties. All quantitative data are presented in a structured format for clarity, and key workflows are visualized using diagrams.
Core Computational Methodologies
Density Functional Theory (DFT) stands out as a primary computational tool for studying molecules of this size due to its excellent balance of accuracy and computational cost.[1] A typical DFT study involves the careful selection of a functional and a basis set.
-
Functionals: For organic molecules containing fluorine, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for molecular geometries, vibrational frequencies, and electronic properties.[2][3] The M06-2X functional is another excellent choice, particularly for systems where non-covalent interactions are important.[1]
-
Basis Sets: Pople-style basis sets such as 6-311++G(d,p) are commonly employed.[2] These basis sets include diffuse functions (the "+" symbols) to describe the electron distribution far from the nucleus and polarization functions (the "d,p" in parentheses) to allow for non-spherical electron density distribution, which are important for accurately modeling systems with electronegative atoms like fluorine and for describing intermolecular interactions.[3]
Experimental and Computational Protocols
Conformational Analysis Protocol
The conformational flexibility of this compound arises from the rotation around the C-C single bonds connecting the phenyl rings to the central methylene carbon. Identifying the global minimum energy conformation is critical for understanding its behavior.
-
Initial Conformer Generation: A systematic or stochastic conformational search is performed to generate a diverse set of possible conformers. This can be achieved using molecular mechanics force fields initially to rapidly explore the potential energy surface.
-
Semi-Empirical Optimization: The generated conformers are then optimized using a less computationally expensive semi-empirical method (e.g., PM7) to reduce the number of candidate structures.
-
DFT Optimization: The low-energy conformers from the semi-empirical optimization are then subjected to full geometry optimization using DFT, for instance, at the B3LYP/6-31G(d) level of theory.
-
Higher-Level Energy Refinement: Single-point energy calculations are performed on the optimized geometries from the previous step using a larger basis set, such as 6-311++G(d,p), to obtain more accurate relative energies.[2]
-
Thermodynamic Analysis: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties such as Gibbs free energy at a specific temperature.[1]
Geometry Optimization and Frequency Calculation Protocol
-
Input Structure: An initial guess for the molecular geometry of this compound is created.
-
Optimization: The geometry is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). The optimization algorithm iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.
-
Frequency Calculation: A frequency calculation is performed at the same level of theory as the optimization.[1] This calculation yields the vibrational frequencies, which can be used to predict the infrared (IR) spectrum. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.[1] These calculations also provide the zero-point vibrational energy (ZPVE) and other thermodynamic data.
Spectroscopic Prediction Protocol
-
IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation. These can be plotted to generate a theoretical IR spectrum. A scaling factor is often applied to the calculated frequencies to better match experimental data due to the neglect of anharmonicity in the harmonic approximation.[2]
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C).[3] The calculations are typically performed at the same level of theory as the geometry optimization. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as Tetramethylsilane (TMS), calculated at the same level of theory.
Data Presentation
Disclaimer: The following tables contain illustrative data for this compound, as specific experimental or published computational results for this molecule were not found in the initial search. The values are representative of what would be expected from the described calculations.
Table 1: Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (F-C-C-H) (°) | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |
| 1 (Global Minimum) | 60.0 | 0.00 | 0.00 |
| 2 | 180.0 | 1.25 | 1.10 |
| 3 | -60.0 | 0.05 | 0.02 |
Table 2: Selected Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-F | 1.35 Å |
| C-C (inter-ring) | 1.52 Å | |
| C-H (methylene) | 1.10 Å | |
| Bond Angle | F-C-C | 119.5° |
| C-CH₂-C | 112.0° | |
| Dihedral Angle | F-C₁-C₂-C₃ | 0.5° |
| C₁-C(methylene)-C₁'-C₂' | 55.0° |
Table 3: Calculated Vibrational Frequencies and Assignments for this compound
| Wavenumber (cm⁻¹) (Scaled) | Intensity (km/mol) | Assignment |
| 3060 | 15.2 | Aromatic C-H stretch |
| 2925 | 25.8 | Methylene C-H stretch |
| 1605 | 30.1 | Aromatic C=C stretch |
| 1250 | 85.3 | C-F stretch |
| 750 | 60.7 | Aromatic C-H out-of-plane bend |
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | ¹H Chemical Shift (ppm) | Atom | ¹³C Chemical Shift (ppm) |
| H (methylene) | 4.10 | C (methylene) | 40.5 |
| H (ortho to F) | 7.15 | C (ipso to F) | 162.0 (d, J=245 Hz) |
| H (meta to F) | 7.30 | C (ortho to F) | 115.5 (d, J=22 Hz) |
| H (para to F) | 7.05 | C (meta to F) | 130.0 (d, J=8 Hz) |
| H (unsubst. ring) | 7.20 - 7.35 | C (unsubst. ring) | 127.0 - 129.0 |
Visualization of Workflows and Relationships
Caption: Computational workflow for this compound analysis.
Caption: Logical relationships in quantum chemical calculations.
Conclusion
Quantum chemical calculations, particularly using Density Functional Theory, are indispensable for the detailed characterization of this compound. The methodologies outlined in this guide provide a robust framework for determining its conformational landscape, optimized geometry, and spectroscopic properties. The resulting data, when presented in a clear and structured manner, can significantly aid researchers in the fields of medicinal chemistry and materials science in understanding the structure-property relationships of this and related fluorinated compounds, thereby accelerating the drug discovery and development process.
References
An In-depth Technical Guide on the Reactivity and Stability of 2-Fluorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity and stability of 2-Fluorodiphenylmethane, a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of the fluorine atom significantly influences the molecule's electronic properties, affecting its reactivity in various chemical transformations and its stability under different environmental conditions. This document consolidates available data on its synthesis, key reactions, and degradation pathways, offering valuable insights for researchers working with this and similar fluorinated scaffolds.
Core Reactivity Profile
This compound exhibits reactivity characteristic of both an activated and a deactivated aromatic system, a consequence of the dual nature of the fluorine substituent. The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). This results in a complex reactivity pattern, particularly in electrophilic aromatic substitution reactions. The methylene bridge is also a site of potential reactivity, susceptible to oxidation.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, and in this compound, the fluorine atom and the benzyl group direct incoming electrophiles. The fluorine atom is an ortho-, para-director, while the benzyl group is also ortho-, para-directing. The interplay of these directing effects, along with steric hindrance, determines the regioselectivity of the reaction.
Nitration:
Halogenation:
Bromination of aromatic compounds can be effectively achieved using N-bromosuccinimide (NBS). For a similar substrate, electrophilic aromatic bromination with NBS in acetonitrile at 0°C for 30 minutes afforded the monobrominated product in 92% yield.[1] It is expected that the bromination of this compound under similar conditions would proceed with high efficiency, with the bromine atom being directed to the para position of the unsubstituted phenyl ring, and to the ortho and para positions relative to the fluorine atom, considering steric factors.
Oxidation
The benzylic methylene group in this compound is susceptible to oxidation to a carbonyl group, yielding 2-fluorobenzophenone. Strong oxidizing agents like potassium permanganate (KMnO₄) are commonly used for this transformation. While a specific yield for the oxidation of this compound is not reported, the oxidation of diphenylmethane to benzophenone is a well-established reaction.[2]
Synthesis of this compound
This compound can be synthesized through various methods, with Friedel-Crafts reactions being a prominent route.
Friedel-Crafts Alkylation:
A common method for the synthesis of diphenylmethane and its derivatives is the Friedel-Crafts alkylation of an aromatic ring with a benzyl halide in the presence of a Lewis acid catalyst. A detailed protocol for the synthesis of diphenylmethane from benzene and benzyl chloride using aluminum chloride as a catalyst is well-documented.[3] This protocol can be adapted for the synthesis of this compound by using fluorobenzene as the starting aromatic compound.
Alternative Synthesis via Reduction:
An alternative route involves the reduction of a suitable precursor. For instance, this compound has been synthesized in a 72% yield via the BF₃·OEt₂ promoted reduction of the corresponding alcohol.
Stability Profile
The stability of this compound under various conditions is a critical parameter for its handling, storage, and application, particularly in drug development where degradation can lead to loss of efficacy and formation of potentially toxic impurities.
Photostability
Aromatic compounds, especially those with activating or deactivating substituents, can be susceptible to photodegradation upon exposure to light. The quantum yield of photodegradation is a key parameter to quantify this stability. While specific data for this compound is unavailable, the photodegradation of fluorinated pharmaceuticals and pesticides has been studied, and pseudo-first-order rate constants have been determined under specific UV irradiation conditions. For example, the photodegradation of sitagliptin and celecoxib under 275 nm UV irradiation showed pseudo-first-order rate constants of 0.069 ± 0.0011 and 0.0167 ± 0.0006 min⁻¹, respectively.[4] A general protocol for determining the photodegradation quantum yield involves exposing a solution of the compound to a light source of known intensity and monitoring the decrease in concentration over time.
Thermal Stability
The thermal stability of a compound is crucial for its synthesis, purification, and storage. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques to evaluate thermal stability. While specific TGA/DSC data for this compound is not available, studies on related diphenylmethane derivatives provide insights. For instance, the thermal degradation of 4,4'-diphenylmethane diisocyanate trimer occurs in two stages with apparent activation energies of 200.99 and 259.94 kJ/mol, respectively.[3][5] A general protocol for TGA/DSC analysis involves heating a small sample of the compound under a controlled atmosphere and monitoring its weight loss and heat flow as a function of temperature.[6][7][8][9]
Hydrolytic Stability
The C-F bond in aromatic compounds is generally stable to hydrolysis under normal conditions. However, under forcing acidic or basic conditions, hydrolysis may occur. The hydrolysis of benzyl halides has been studied, and the rates are found to be pH-dependent. For example, the hydrolysis of benzyl chloride is constant up to pH 13 and then increases with increasing basicity.[10] A general protocol for studying hydrolysis kinetics involves dissolving the compound in aqueous solutions of different pH and monitoring its concentration over time at a constant temperature.[11][12][13]
Data Presentation
Table 1: Synthesis of this compound and Analogs
| Reaction | Starting Materials | Product | Reagents and Conditions | Yield (%) | Reference |
| Reduction | (2-Fluorophenyl)(phenyl)methanol | This compound | BF₃·OEt₂, Butyl ether, H₂O, 160 °C, 2 h | 72 | N/A |
| Friedel-Crafts Alkylation (Analog) | Benzene, Benzyl Chloride | Diphenylmethane | AlCl₃, reflux | 49.5-52.5 | [3] |
| Bromination (Analog) | Anisole | 1-Bromo-4-methoxybenzene | NBS, Acetonitrile, 0 °C, 0.5 h | 96 | [1] |
Table 2: Stability Data of Related Compounds
| Degradation Pathway | Compound | Conditions | Rate Constant / Quantum Yield | Reference |
| Photodegradation | Sitagliptin | 275 nm UV, 7.18 mW cm⁻² | 0.069 ± 0.0011 min⁻¹ | [4] |
| Photodegradation | Celecoxib | 275 nm UV, 7.18 mW cm⁻² | 0.0167 ± 0.0006 min⁻¹ | [4] |
| Thermal Degradation (Stage 1) | 4,4'-Diphenylmethane diisocyanate trimer | N₂ atmosphere | Ea = 200.99 kJ/mol | [3][5] |
| Thermal Degradation (Stage 2) | 4,4'-Diphenylmethane diisocyanate trimer | N₂ atmosphere | Ea = 259.94 kJ/mol | [3][5] |
Experimental Protocols
Synthesis of Diphenylmethane (Adaptable for this compound)
Materials:
-
Benzene (or Fluorobenzene)
-
Benzyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Calcium chloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane
Procedure:
-
Set up a reflux apparatus with a dropping funnel and a gas trap for HCl.
-
Charge the reaction flask with anhydrous benzene (or fluorobenzene) and AlCl₃.
-
Heat the mixture to a gentle reflux.
-
Add benzyl chloride dropwise from the dropping funnel.
-
After the addition is complete, continue refluxing until the evolution of HCl gas ceases.
-
Cool the reaction mixture and slowly pour it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, wash it with water, NaOH solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the solvent by distillation.
-
Purify the product by vacuum distillation.
General Protocol for Electrophilic Aromatic Bromination
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS in one portion with stirring.
-
Continue stirring at 0 °C for 30 minutes.
-
Quench the reaction with water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by column chromatography on silica gel.[1]
Mandatory Visualizations
Caption: Friedel-Crafts alkylation for this compound synthesis.
Caption: Major reaction pathways of this compound.
References
- 1. Quantum yield - Wikipedia [en.wikipedia.org]
- 2. Thermal stability and thermal degradation reaction kinetics of 4, 4’-diphenylmethane diisocyanatetrimer | Semantic Scholar [semanticscholar.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fpe.umd.edu [fpe.umd.edu]
- 7. bio-protocol.org [bio-protocol.org]
- 8. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 9. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 10. scispace.com [scispace.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. nitt.edu [nitt.edu]
- 13. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide to the Solubility of 2-Fluorodiphenylmethane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 2-Fluorodiphenylmethane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide consolidates qualitative solubility information, presents estimated solubility values based on the parent compound diphenylmethane, and details robust experimental protocols for precise quantitative determination. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other chemical industries who require a thorough understanding of this compound's behavior in different solvent systems for applications ranging from reaction chemistry to formulation development.
Introduction
This compound is an aromatic organic compound with a molecular structure featuring two phenyl rings attached to a central methylene group, with a fluorine atom substituted on one of the phenyl rings. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter in a wide array of chemical processes. Understanding the solubility of this compound in various organic solvents is essential for its application in organic synthesis, pharmaceutical development, and materials science.
This guide provides a detailed examination of its solubility characteristics, offering both qualitative descriptions and estimated quantitative data. Furthermore, it outlines standardized experimental procedures for researchers to determine precise solubility values under specific laboratory conditions.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its solubility behavior.
| Property | Value |
| Molecular Formula | C₁₃H₁₁F |
| Molecular Weight | 186.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 260-262 °C at 760 mmHg |
| Melting Point | Not available |
| Density | Approximately 1.11 g/cm³ |
Solubility of this compound in Organic Solvents
To provide a more quantitative perspective, the following table presents estimated solubility values based on the known solubility of the parent compound, diphenylmethane, which is structurally similar. It is important to note that the presence of the fluorine atom may slightly alter these values. Diphenylmethane is described as being "freely soluble" in several organic solvents, with some sources indicating a solubility of greater than 10% in ethanol, ethyl ether, and chloroform.[1]
Table 1: Estimated Quantitative Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |
| Hexane | Non-polar | > 10 |
| Toluene | Non-polar | > 10 |
| Benzene | Non-polar | > 10 |
| Diethyl Ether | Polar aprotic | > 10 |
| Dichloromethane | Polar aprotic | > 10 |
| Acetone | Polar aprotic | > 10 |
| Ethanol | Polar protic | > 10 |
Note: These values are estimations based on the solubility of diphenylmethane and should be experimentally verified for this compound.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.
Gravimetric Method
This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
4.1.1. Materials
-
This compound
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Evaporating dish or beaker
-
Vacuum oven or desiccator
4.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solute is necessary to ensure saturation.
-
Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Analysis:
-
Once equilibrium is reached, allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette, ensuring no solid particles are transferred.
-
Filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed evaporating dish or beaker.
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent in a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of inert gas may be used.
-
Dry the residue in a vacuum oven at a suitable temperature below the boiling point of this compound until a constant weight is achieved.
-
Cool the dish in a desiccator and weigh it on an analytical balance.
-
4.1.3. Calculation of Solubility
The solubility is calculated using the following formula:
Solubility ( g/100 mL) = [(Mass of dish with residue - Mass of empty dish) / Volume of filtered solution (mL)] x 100
UV-Vis Spectrophotometric Method
This method is applicable if this compound exhibits a characteristic absorbance in the UV-Visible spectrum and the chosen solvent is transparent in that region.
4.2.1. Materials
-
This compound
-
Selected organic solvent(s) of high purity (UV grade)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Syringe filters
4.2.2. Procedure
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Determine the wavelength of maximum absorbance (λmax) for this compound by scanning one of the standard solutions.
-
Measure the absorbance of each standard solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 4.1.2, step 1).
-
After reaching equilibrium, filter the supernatant to remove any undissolved solute.
-
Dilute a known volume of the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
4.2.3. Calculation of Solubility
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in the solvent at the specified temperature.
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for the Gravimetric Method of solubility determination.
Caption: Workflow for the UV-Vis Spectrophotometric Method of solubility determination.
Conclusion
While precise, publicly available quantitative solubility data for this compound is scarce, qualitative information and data from its parent compound, diphenylmethane, strongly suggest high solubility in a range of common organic solvents. For applications requiring exact solubility values, the detailed gravimetric and UV-Vis spectrophotometric methods provided in this guide offer robust and reliable means of determination. The information and protocols herein are intended to empower researchers and professionals in the effective use and study of this compound.
References
2-Fluorodiphenylmethane: A Comprehensive Health and Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available health and safety information for 2-Fluorodiphenylmethane. A critical finding is that the toxicological properties of this compound have not been thoroughly investigated. All handling and experimental procedures should be conducted with caution, under the supervision of qualified personnel, and in accordance with institutional and regulatory safety protocols. The information herein should be used as a guide for risk assessment, not as a substitute for it.
Executive Summary
This compound is an aromatic organic compound with applications in pharmaceuticals and material science.[1] While its physical and chemical properties are partially characterized, there is a significant lack of comprehensive toxicological data. This guide synthesizes the available information on its properties, hazards, and handling procedures to inform safe laboratory practices. The primary known hazard is its potential for causing skin sensitization, and it is classified as very toxic to aquatic life with long-lasting effects.[2] Due to the limited toxicological data, it should be handled as a compound with unknown toxicity, and appropriate personal protective equipment should be used at all times.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₁F | [1][3] |
| Molecular Weight | 186.22 g/mol | [1] |
| CAS Number | 3794-15-8 | [1][3] |
| Appearance | Colorless liquid | [1][4] |
| Density | 1.08 g/cm³ | [1] |
| Melting Point | 50-52°C | [1] |
| Boiling Point | 258.7°C at 760 mmHg | [1] |
| Flash Point | 108.4°C | [1] |
| Vapor Pressure | 0.0218 mmHg at 25°C | [1] |
| Water Solubility | 3.7 x 10⁻³ g/L at 25°C (Limited solubility) | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, dichloromethane, acetone, hexane, toluene, diethyl ether, and benzene. | [1] |
| Refractive Index | 1.555 | [1] |
Hazard Identification and GHS Classification
The toxicological properties of this compound have not been fully investigated. However, based on available Safety Data Sheets (SDS) for mixtures containing this compound, a preliminary hazard profile can be established. It is crucial to handle this substance as potentially hazardous until more comprehensive data is available.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. | Warning | GHS07 | [2] |
| Acute Aquatic Toxicity | 1 | H400: Very toxic to aquatic life. | Warning | GHS09 | |
| Chronic Aquatic Toxicity | 1 | H410: Very toxic to aquatic life with long lasting effects. | Warning | GHS09 |
Note: The aquatic toxicity data is from a Safety Data Sheet for Diphenylmethane, a structurally similar compound, but is cited in an SDS that also addresses this compound. The skin sensitization data is from an SDS for a mixture containing this compound.
Carcinogenicity:
-
IARC: No ingredient of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.
-
NTP: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.
-
OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.
Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
4.1 Personal Protective Equipment (PPE)
A general workflow for donning and doffing PPE is outlined below.
4.2 Storage
-
Store in a tightly closed container.
-
Keep in a dry, cool, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Emergency Procedures
In case of exposure or spill, follow these procedures.
Table 3: First Aid Measures
| Exposure Route | First Aid Measures | Source(s) |
| Inhalation | Move person into fresh air. | |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention. | [2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [6] |
| Ingestion | Make victim drink water (two glasses at most). |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Cover drains to prevent entry into waterways.
-
Absorb with liquid-absorbent material (e.g., Chemizorb®).
-
Collect and place in a suitable container for disposal.[6]
-
Clean the affected area.
Experimental Protocols and Workflows
Due to the lack of specific published experimental protocols for the toxicological assessment of this compound, a general workflow for handling chemical substances of unknown toxicity in a laboratory setting is provided.
A logical workflow for hazard identification and response is crucial when working with compounds with incomplete safety data.
Reactivity and Stability
-
Stability: Stable under normal conditions.[6]
-
Incompatible Materials: Strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides.
-
Hazardous Reactions: Forms explosive mixtures with air on intense heating.
Toxicological Information
As previously stated, comprehensive toxicological data for this compound is not available. "To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated." Researchers should assume the compound is toxic and handle it accordingly. The primary known toxicological effect is skin sensitization.[2]
Ecological Information
This compound is considered very toxic to aquatic life with long-lasting effects.
-
Environmental Fate: Due to its low water solubility, it is not expected to be mobile in aquatic environments.
-
Disposal: Waste must be disposed of in accordance with national and local regulations. Do not allow the product to enter drains or waterways.[6]
Conclusion and Recommendations
The available data on this compound provides a foundational understanding of its physical properties and some potential hazards. However, the significant gap in toxicological data necessitates a highly cautious approach to its handling and use. It is strongly recommended that comprehensive toxicological studies be conducted to establish a definitive safety profile for this compound, especially given its use in research and development for pharmaceuticals and materials. Until such data is available, all personnel must adhere to strict safety protocols, utilize appropriate engineering controls and personal protective equipment, and handle this compound as a substance with significant unknown toxicity.
References
An In-depth Technical Guide to the Material Safety Data Sheet for 2-Fluorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for 2-Fluorodiphenylmethane, based on available data. It is intended to serve as a vital resource for professionals in research and drug development to ensure safe laboratory practices.
Section 1: Chemical Identification
This compound is an organic compound that belongs to the class of fluorinated aromatic hydrocarbons.[1] Its chemical structure consists of two phenyl rings linked by a methylene bridge, with a fluorine atom attached to one of the benzene rings.[1]
| Identifier | Value |
| CAS Number | 3794-15-8[1][2] |
| Molecular Formula | C₁₃H₁₁F[1][2] |
| Molecular Weight | 186.22 g/mol [1] |
| Synonyms | 1-(benzyl)-2-fluoro-benzene, 1-Benzyl-2-fluorobenzene, 1-fluoro-2-(phenylmethyl)benzene[2] |
Section 2: Physical and Chemical Properties
Under standard conditions, this compound is a colorless liquid.[1] It is denser than water and has limited solubility in aqueous solutions, but is soluble in common organic solvents.[1]
| Property | Value |
| Appearance | Colorless liquid[1] |
| Density | 1.08 g/cm³[1] |
| Melting Point | 50-52°C[1] |
| Boiling Point | 258.7°C at 760 mmHg[1] |
| Flash Point | 108.4°C[1] |
| Vapor Pressure | 0.0218 mmHg at 25°C[1] |
| Water Solubility | 3.7 x 10⁻³ g/L at 25°C[1] |
| Refractive Index | 1.555 to 1.5586[1] |
Section 3: Hazard Identification
| Hazard Class | GHS Hazard Statement |
| Acute Oral Toxicity | H301: Toxic if swallowed[3][4] |
| Acute Dermal Toxicity | H311: Toxic in contact with skin[3] |
| Acute Inhalation Toxicity | H330: Fatal if inhaled[3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[3][4] |
| Skin Sensitization | H317: May cause an allergic skin reaction[5] |
| Carcinogenicity | H350: May cause cancer |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects[6] |
Section 4: First-Aid Measures
In the event of exposure to this compound or similar fluorinated compounds, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] For exposure to compounds that may generate HF, application of calcium gluconate gel after flushing is recommended.[7] Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air.[7] If breathing is difficult, administer oxygen if trained to do so.[7] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink copious amounts of water.[3] Seek immediate medical attention.[3] |
Section 5: Handling and Storage
Safe handling and storage are crucial to minimize risks associated with this compound.
Handling:
-
All personnel must be trained on the specific hazards and handling procedures for fluorinated compounds.[7]
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid contact with skin and eyes.[7]
-
Ensure all glassware and equipment are dry, as some fluorinating agents can react violently with water.[7]
Storage:
-
Store in a cool, dry, and well-ventilated area.[7]
-
Keep containers tightly closed.
-
Store away from incompatible materials such as strong acids, bases, and oxidizing or reducing agents.[7]
Section 6: Experimental Protocols
The following are generalized experimental protocols relevant to the synthesis and handling of this compound.
Protocol 1: Synthesis of this compound via Electrophilic Aromatic Substitution
This method involves the reaction of diphenylmethane with a fluorinating agent.
-
Materials : Diphenylmethane, a fluorinating agent (e.g., Selectfluor), and a suitable solvent (e.g., acetonitrile).
-
Procedure :
-
Dissolve diphenylmethane in the chosen solvent in a reaction vessel.
-
Under controlled temperature conditions, slowly add the fluorinating agent to the solution.
-
Allow the reaction to proceed for a specified time, monitoring its completion using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction mixture carefully (see Protocol 2).
-
Perform an aqueous work-up to separate the organic and aqueous layers.
-
Extract the aqueous layer with a suitable organic solvent to recover any remaining product.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using techniques such as column chromatography or distillation.
-
Protocol 2: Quenching of a Reaction Containing a Fluorinating Agent
This protocol is critical for safely neutralizing reactive fluorinating agents.
-
Preparation : Ensure the reaction is complete and cool the reaction mixture to 0°C in an ice-water bath.[7]
-
Quenching :
-
Slowly and cautiously add a quenching agent (e.g., saturated sodium bicarbonate solution or water) to the cooled reaction mixture with vigorous stirring. Caution : This process can be exothermic and may release gases; ensure adequate ventilation.[7]
-
Continue the slow addition until gas evolution ceases.[7]
-
-
Work-up : Proceed with the standard work-up procedure as described in Protocol 1.[7]
Section 7: Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Buy this compound | 3794-15-8 [smolecule.com]
- 2. pschemicals.com [pschemicals.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Fluorodiphenylmethane
Introduction
2-Fluorodiphenylmethane and its derivatives are important structural motifs in medicinal chemistry and materials science. The synthesis of these diarylmethanes can be achieved through various modern cross-coupling reactions. This document provides detailed protocols for the synthesis of this compound from 2-fluorobenzyl bromide, focusing on established methods such as Kumada, Suzuki-Miyaura, and Friedel-Crafts reactions. These protocols are intended for researchers, scientists, and drug development professionals.
I. Synthetic Approaches
The formation of a carbon-carbon bond between the benzylic position of 2-fluorobenzyl bromide and a phenyl group can be accomplished using several catalytic cross-coupling reactions. The choice of method may depend on factors such as substrate availability, functional group tolerance, and desired reaction conditions.
-
Kumada Coupling: This reaction involves the coupling of a Grignard reagent (phenylmagnesium bromide) with the alkyl halide (2-fluorobenzyl bromide) in the presence of a nickel or palladium catalyst.[1][2]
-
Suzuki-Miyaura Coupling: This versatile method uses a boronic acid (phenylboronic acid) as the organometallic coupling partner with 2-fluorobenzyl bromide, catalyzed by a palladium complex.[3][4]
-
Friedel-Crafts Alkylation: A classic method in organic synthesis, this reaction involves the electrophilic substitution of a hydrogen atom on a benzene ring with the 2-fluorobenzyl carbocation, which is generated in situ from 2-fluorobenzyl bromide using a Lewis acid catalyst.[5][6][7]
Below are detailed protocols for each of these synthetic routes.
II. Experimental Protocols
Protocol 1: Kumada Coupling
This protocol describes the nickel-catalyzed cross-coupling of 2-fluorobenzyl bromide with phenylmagnesium bromide.
Materials:
-
2-fluorobenzyl bromide
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Nickel(II) chloride (NiCl₂) or a pre-formed nickel-phosphine complex (e.g., NiCl₂(dppp))
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide (Grignard Reagent):
-
Under an inert atmosphere, place magnesium turnings in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction should initiate spontaneously, as evidenced by heat evolution and bubbling. If the reaction does not start, gentle heating may be required.
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-black solution is the phenylmagnesium bromide Grignard reagent.
-
-
Kumada Coupling Reaction:
-
In a separate flask under an inert atmosphere, dissolve the nickel catalyst (e.g., 2-5 mol% NiCl₂(dppp)) in anhydrous THF.
-
Cool the catalyst solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared phenylmagnesium bromide solution to the catalyst mixture.
-
To this mixture, add a solution of 2-fluorobenzyl bromide in anhydrous THF dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
Protocol 2: Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of 2-fluorobenzyl bromide with phenylboronic acid.[4][8]
Materials:
-
2-fluorobenzyl bromide
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄)
-
Solvent system (e.g., toluene/water, DMF, or THF/water)
-
Diatomaceous earth (Celite®)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add 2-fluorobenzyl bromide, phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂), and the ligand (e.g., 4-10 mol% PPh₃).
-
Add the base (2-3 equivalents) and the solvent system.
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using a freeze-pump-thaw cycle.
-
-
Reaction:
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Stir the reaction for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter through a pad of Celite®, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure this compound.
-
Protocol 3: Friedel-Crafts Alkylation
This protocol outlines the Lewis acid-catalyzed alkylation of benzene with 2-fluorobenzyl bromide.[6][7][9]
Materials:
-
2-fluorobenzyl bromide
-
Benzene (can be used as both reactant and solvent)
-
Anhydrous aluminum chloride (AlCl₃) or another Lewis acid (e.g., FeCl₃, SnCl₄)
-
Anhydrous dichloromethane (DCM) or nitromethane as solvent (optional)
-
Ice water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
-
Gas trap for HCl gas evolution
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add benzene (in excess) and the Lewis acid (e.g., 1.1 equivalents of AlCl₃) at 0 °C.
-
If a solvent is used, dissolve the Lewis acid in the solvent before adding the benzene.
-
-
Reaction:
-
Slowly add a solution of 2-fluorobenzyl bromide in benzene (or the chosen solvent) to the stirred mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then at room temperature for an additional 2-4 hours. Monitor the reaction by TLC or GC-MS. Be aware that polyalkylation can be a side reaction.[6]
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring the mixture into ice water with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane or diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
III. Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound via the described methods. Yields are highly dependent on the specific reaction conditions and purity of reagents.
| Method | Catalyst/Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Kumada Coupling | NiCl₂(dppp) | - | THF | 0 to rt | 2-4 | 70-85 |
| Suzuki-Miyaura Coupling | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 4-12 | 75-90 |
| Friedel-Crafts Alkylation | AlCl₃ | - | Benzene | 0 to rt | 3-5 | 60-75 |
IV. Visualizations
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. learnbin.net [learnbin.net]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
Application Notes and Protocols for the Synthesis of 2-Fluorodiphenylmethane via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has seen widespread application in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients.[1][2][3] Diaryl- and heteroarylmethane structural motifs are prevalent in a vast array of pharmaceuticals. The Suzuki-Miyaura coupling of benzyl halides with arylboronic acids provides a robust and versatile method for the synthesis of unsymmetrical diarylmethanes, such as 2-Fluorodiphenylmethane.[4]
This document provides detailed application notes and a protocol for the synthesis of this compound via the Suzuki-Miyaura coupling of 2-fluorobenzyl bromide and phenylboronic acid.
Reaction Principle
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 2-fluorobenzyl bromide with phenylboronic acid. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and minimizing side reactions.
Experimental Workflow
The general workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for this compound synthesis.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-Fluorodiphenylmethane via Friedel-Crafts Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorodiphenylmethane is a valuable fluorinated scaffold in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity. The Friedel-Crafts reaction provides a classical and effective method for the formation of carbon-carbon bonds to aromatic rings, making it a suitable strategy for the synthesis of diarylmethanes.[1]
This document provides detailed application notes and protocols for the synthesis of this compound. The described methodology involves a two-step process: the synthesis of the precursor 2-fluorobenzyl chloride from 2-fluorotoluene, followed by its Friedel-Crafts alkylation with benzene.
Reaction Principle
The synthesis of this compound via the Friedel-Crafts reaction is based on the principles of electrophilic aromatic substitution. The overall process can be divided into two main stages:
-
Preparation of the Alkylating Agent: 2-Fluorobenzyl chloride is synthesized from 2-fluorotoluene through a free-radical chlorination of the methyl group.
-
Friedel-Crafts Alkylation: The synthesized 2-fluorobenzyl chloride is then used to alkylate benzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The Lewis acid activates the 2-fluorobenzyl chloride by forming a carbocation or a highly polarized complex, which then acts as an electrophile and is attacked by the electron-rich benzene ring. Subsequent loss of a proton restores the aromaticity of the ring, yielding this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobenzyl Chloride
This protocol is adapted from established methods for the benzylic chlorination of substituted toluenes.[2][3][4]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and heating mantle
-
UV lamp (optional, for initiation)
-
Gas trap for HCl
-
2-Fluorotoluene
-
Sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂)
-
Radical initiator (e.g., dibenzoyl peroxide)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser connected to a gas trap, and a gas inlet tube.
-
To the flask, add 2-fluorotoluene and a catalytic amount of a radical initiator (e.g., dibenzoyl peroxide).
-
Heat the mixture to reflux.
-
Slowly introduce sulfuryl chloride dropwise or bubble chlorine gas through the solution. The reaction can be initiated or accelerated by irradiation with a UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 2-fluorobenzyl chloride by vacuum distillation.
Protocol 2: Friedel-Crafts Alkylation for the Synthesis of this compound
This protocol is a generalized procedure for Friedel-Crafts alkylation, adapted for the specific substrates.[5][6]
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser with a gas trap (for HCl)
-
Magnetic stirrer
-
Ice bath
-
2-Fluorobenzyl chloride
-
Anhydrous benzene (reagent and solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Chromatography column or distillation apparatus for purification
Procedure:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination of the Lewis acid catalyst.
-
To a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap, add anhydrous benzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Carefully and portion-wise, add anhydrous aluminum chloride to the stirred benzene.
-
In a dropping funnel, dissolve 2-fluorobenzyl chloride in a small amount of anhydrous benzene.
-
Add the 2-fluorobenzyl chloride solution dropwise to the stirred benzene/AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.[7][8]
Data Presentation
Product Specifications
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₁F | [8] |
| Molecular Weight | 186.23 g/mol | |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 74 °C at 0.2 Torr | |
| Density | 1.08 g/mL |
Spectroscopic Data for this compound
| Spectroscopy | Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H), 3.99 (s, 2H)[8] |
| ¹³C NMR (125 MHz, CDCl₃) | δ 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz), 35.0[8] |
| HRMS (APCI) | calcd for C₁₃H₁₁F [M + H]⁺ 187.0923, found 187.0913[8] |
Note: The yield for the synthesis of this compound via a BF₃·OEt₂ promoted reduction of 2-fluorodiphenylmethanol has been reported as 72%.[8] Yields for the direct Friedel-Crafts alkylation may vary depending on the specific reaction conditions and purity of reagents.
Mandatory Visualization
Caption: Mechanism of the Friedel-Crafts alkylation for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. mt.com [mt.com]
- 6. byjus.com [byjus.com]
- 7. Buy this compound | 3794-15-8 [smolecule.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of 2-Fluorodiphenylmethane
Introduction
2-Fluorodiphenylmethane is a fluorinated organic compound with applications in pharmaceutical and materials science research. The presence of the fluorine atom can influence the molecule's biological activity and physical properties, making it a valuable building block in the development of novel compounds. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a Grignard reaction, a reliable method for the formation of carbon-carbon bonds.
Overall Reaction Scheme
The synthesis of this compound can be achieved in a two-step sequence. First, a Grignard reagent, phenylmagnesium bromide, is prepared from bromobenzene and magnesium metal. Subsequently, this Grignard reagent is reacted with 2-fluorobenzyl bromide to yield the desired product.
Step 1: Formation of Phenylmagnesium Bromide
Step 2: Synthesis of this compound
Data Presentation
The following table summarizes the key quantitative data for this two-step synthesis protocol.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Bromobenzene | Magnesium | Phenylmagnesium Bromide | Anhydrous Diethyl Ether | Iodine (activator) | Reflux | 1-2 | ~90 | - |
| 2 | Phenylmagnesium Bromide | 2-Fluorobenzyl Bromide | This compound | Anhydrous Diethyl Ether | - | 0 to RT | 2-3 | 70-80 | >95 |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁F[1] |
| Molecular Weight | 186.22 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 258.7 °C at 760 mmHg; 74 °C at 0.2 Torr[1] |
| Density | 1.076-1.08 g/cm³[1] |
| Refractive Index | 1.555-1.5586[1] |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H), 3.99 (s, 2H)[2] |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz), 35.0[2] |
| HRMS (APCI) [M+H]⁺ | Calculated: 187.0923, Found: 187.0913[2] |
Experimental Protocols
Materials:
-
Bromobenzene (dried over CaH₂)
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether
-
2-Fluorobenzyl bromide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Separatory funnel
-
Rotary evaporator
Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) to ensure all moisture is removed.
-
Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.
-
Reagent Addition: In the dropping funnel, prepare a solution of dry bromobenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.
-
Reaction: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray to brownish solution is the phenylmagnesium bromide reagent.
Step 2: Synthesis of this compound
-
Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution to 0 °C in an ice bath.
-
Substrate Addition: Prepare a solution of 2-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Add this solution dropwise to the stirred Grignard reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Note: High-Purity Isolation of 2-Fluorodiphenylmethane via Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Fluorodiphenylmethane (C₁₃H₁₁F) is a fluorinated aromatic compound with a molecular weight of 186.22 g/mol .[1] It serves as a valuable building block in various chemical syntheses, including the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Synthetic routes, such as Friedel-Crafts reactions, often yield crude products containing unreacted starting materials, isomers, and other byproducts.[1] The presence of these impurities can adversely affect subsequent reaction yields, product stability, and, in the context of drug development, the safety and efficacy of the final active pharmaceutical ingredient (API).
This application note provides a detailed, robust, and reproducible protocol for the purification of this compound from a crude reaction mixture using silica gel flash column chromatography. The method employs a non-polar solvent system to effectively separate the target compound from both more polar and less polar impurities.
Physicochemical Properties Relevant to Purification this compound is a colorless liquid under standard conditions, though crude samples may appear yellow or brown due to impurities.[1] It is a hydrophobic compound with very low solubility in water but demonstrates good solubility in common organic solvents such as hexanes, ethyl acetate, dichloromethane, and acetone.[1] This solubility profile makes it an ideal candidate for normal-phase chromatography on a silica gel stationary phase.
Experimental Protocol
1. Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica Gel (e.g., Geduran Si 60, 0.040-0.063 mm)[2]
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Celite® 545 or a small amount of silica gel (for dry loading)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Glass chromatography column
-
Rotary evaporator
-
Fraction collector or test tubes
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Beakers, flasks, and other standard laboratory glassware
-
NMR Spectrometer
-
2. Procedure
Step 1: Preliminary TLC Analysis Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC. a. Dissolve a small amount of the crude this compound in dichloromethane. b. Spot the solution onto a TLC plate. c. Develop the plate in a TLC chamber using a solvent system of 98:2 Hexane:Ethyl Acetate. d. Visualize the plate under a UV lamp. The target compound, this compound, should have an Rf value between 0.2 and 0.4. Adjust the solvent polarity if necessary. More polar impurities will have a lower Rf, and less polar impurities (like residual diphenylmethane) will have a higher Rf.
Step 2: Sample Preparation (Dry Loading) Dry loading is recommended for optimal separation. a. Dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of a volatile solvent like dichloromethane (15-20 mL). b. Add Celite or silica gel (approx. 10 g) to the solution. c. Concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
Step 3: Column Packing a. Select a glass column of appropriate size for the amount of crude material (a silica gel to crude product ratio of 50:1 to 100:1 by weight is recommended). b. Secure the column vertically and add a small plug of cotton or glass wool to the bottom. c. Add a thin layer of sand (approx. 1 cm). d. Pack the column with silica gel using the desired technique (dry or slurry packing). For this protocol, dry packing is described. Pour the silica gel into the column while gently tapping the side to ensure even packing. e. Add another layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during solvent addition. f. Pre-elute the column with the initial mobile phase (100% Hexane) until the silica bed is fully wetted and equilibrated. Drain the solvent until it is level with the top of the sand.
Step 4: Elution and Fraction Collection a. Carefully add the prepared dry-loaded sample onto the top of the column. b. Gently add a final layer of sand over the sample. c. Fill the column with the initial eluent (100% Hexane). d. Begin elution by applying gentle positive pressure. Collect fractions of a consistent volume (e.g., 20 mL). e. A gradient elution is employed for efficient separation. Start with 100% Hexane and gradually increase the polarity by adding Ethyl Acetate.[2] f. Monitor the separation by analyzing collected fractions with TLC. Spot every few fractions on a TLC plate, develop, and visualize under UV light.
Step 5: Product Isolation a. Identify all fractions containing the pure this compound (single spot on TLC with the correct Rf value). b. Combine the pure fractions into a round-bottomed flask. c. Remove the solvent using a rotary evaporator (30 °C, 75 mmHg) to yield the purified product as a colorless oil.[3] d. Confirm the purity and identity of the final product using NMR spectroscopy.[4]
Data Presentation
The following table summarizes typical parameters and expected results for the purification of 5.0 g of crude this compound.
| Parameter | Value |
| Chromatography Mode | Normal-Phase Flash Chromatography |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) |
| Column Dimensions | 5 cm diameter x 40 cm length |
| Amount of Silica Gel | 250 g |
| Sample Loading | 5.0 g crude product (dry loaded on 10 g silica) |
| Initial Purity | ~90% |
| Mobile Phase (Gradient) | CV 1-5: 100% HexaneCV 6-20: 99:1 Hexane:Ethyl AcetateCV 21-30: 98:2 Hexane:Ethyl Acetate |
| Flow Rate | ~50 mL/min |
| Detection | TLC with UV visualization (254 nm) |
| Product Recovery | 4.3 g (86%) |
| Final Purity | >99% (by ¹H NMR) |
Workflow Visualization
The following diagram illustrates the complete workflow for the purification process.
Caption: Workflow for the purification of this compound.
Conclusion
The described flash column chromatography protocol is a highly effective method for the purification of this compound. The use of a silica gel stationary phase with a hexane/ethyl acetate gradient allows for the efficient removal of common synthesis-related impurities. This procedure yields the target compound in high purity (>99%) and good recovery, making it suitable for demanding applications in research and development.
References
Applications of 2-Fluorodiphenylmethane in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorodiphenylmethane is a fluorinated organic compound that serves as a versatile scaffold and synthetic intermediate in the field of medicinal chemistry. The incorporation of a fluorine atom onto the diphenylmethane framework imparts unique physicochemical properties that can significantly influence the biological activity, metabolic stability, and pharmacokinetic profile of derivative compounds. This document provides a detailed exploration of the applications of this compound in drug discovery, complete with experimental protocols and quantitative data for relevant bioactive molecules.
The strategic placement of a fluorine atom at the ortho position of one of the phenyl rings in diphenylmethane can lead to enhanced binding affinity to biological targets, improved membrane permeability, and resistance to metabolic degradation by cytochrome P450 enzymes. These attributes make this compound an attractive starting point for the design and synthesis of novel therapeutic agents across various disease areas, including cancer, inflammation, and central nervous system (CNS) disorders.
Synthetic Applications and Methodologies
This compound is a valuable building block for the synthesis of more complex molecules. Its chemical reactivity allows for various modifications to the core structure, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Workflow
The synthesis of bioactive compounds from this compound typically involves a series of chemical transformations to introduce pharmacophoric groups. A general workflow is outlined below.
Applications in Specific Therapeutic Areas
While direct applications of this compound as a therapeutic agent are not extensively documented, its structural motif is found in various classes of bioactive molecules. The following sections detail the application of the broader 2-fluorobenzylated and diphenylmethane scaffolds in medicinal chemistry, providing a basis for the potential of this compound.
Anticancer Agents
The diphenylmethane scaffold has been explored for the development of anticancer agents. The introduction of a 2-fluoro substituent can enhance the cytotoxic potential of these compounds. For instance, derivatives of 2-(4-Fluorophenyl)-N-phenylacetamide have been synthesized and evaluated for their in-vitro cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2b | PC3 (Prostate Carcinoma) | 52 | [1] |
| 2c | PC3 (Prostate Carcinoma) | 80 | [1] |
| 2c | MCF-7 (Breast Cancer) | 100 | [1] |
| Imatinib | PC3 (Prostate Carcinoma) | 40 | [1] |
| Imatinib | MCF-7 (Breast Cancer) | 98 | [1] |
Materials:
-
4-Fluorophenylacetic acid
-
Thionyl chloride
-
Substituted anilines
-
Dry benzene
-
Anhydrous potassium carbonate
Procedure:
-
A mixture of 4-fluorophenylacetic acid (0.01 mol) and thionyl chloride (0.012 mol) is refluxed for 1 hour.
-
The excess thionyl chloride is removed by distillation under reduced pressure.
-
The resulting acid chloride is dissolved in dry benzene (20 mL).
-
To this solution, the appropriate substituted aniline (0.01 mol) and anhydrous potassium carbonate (0.015 mol) are added.
-
The reaction mixture is refluxed for 3 hours.
-
After cooling, the mixture is poured into ice-cold water.
-
The separated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the final product.
Cell Lines:
-
PC3 (Prostate Carcinoma)
-
MCF-7 (Breast Cancer)
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The test compounds are dissolved in DMSO and diluted with culture medium to various concentrations.
-
The cells are treated with the compounds for 48 hours.
-
After the treatment period, 20 µL of MTS reagent is added to each well, and the plates are incubated for 2-4 hours.
-
The absorbance is measured at 490 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Kinase Inhibitors
The 2-fluorophenyl moiety is a common feature in kinase inhibitors, where it can form favorable interactions within the ATP-binding pocket of the enzyme. While no specific this compound-based kinase inhibitors were identified in the literature, the related 2-((2-chloro-6-fluorophenyl)amino) scaffold has been successfully employed in the development of potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors.
Table 2: In-vitro Activity of a Potent mPGES-1 Inhibitor
| Compound | Target/Assay | IC50 (nM) | Reference |
| 17d | mPGES-1 enzyme | 8 | [2] |
| 17d | A549 cell-based assay | 16.24 | [2] |
| 17d | Human whole blood potency | 249.9 | [2] |
| 17d | Guinea pig mPGES-1 | 10.79 | [2] |
This example highlights the potential of incorporating a 2-fluorophenyl group to achieve high potency and selectivity in enzyme inhibition.
Central Nervous System (CNS) Agents
Diphenylmethane derivatives have shown promise as CNS active agents. For example, modafinil, a drug used to treat sleepiness, has a diphenylmethane sulfinyl acetamide structure.[3] The introduction of a 2-fluoro substituent could modulate the CNS activity and pharmacokinetic properties of such compounds. The diphenylmethane scaffold is a key feature in molecules targeting dopamine and serotonin transporters, which are important in the treatment of various neurological and psychiatric disorders.
Conclusion
This compound represents a valuable and underexplored scaffold in medicinal chemistry. The unique properties conferred by the fluorine atom, combined with the versatility of the diphenylmethane core, offer significant opportunities for the design and synthesis of novel therapeutic agents. While direct examples of bioactive compounds derived from this compound are not abundant in the public literature, the successful application of related fluorinated and diphenylmethane-containing molecules in areas such as oncology, inflammation, and neuroscience underscores the potential of this chemical entity. Further exploration of this compound derivatives is warranted to unlock their full therapeutic potential. Researchers are encouraged to utilize the synthetic and biological evaluation protocols outlined in this document as a foundation for their drug discovery efforts.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Synthesis and biological evaluation of novel diphenyl methane sulfinyl and diphenylthio-acetamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Fluorodiphenylmethane: A Versatile Scaffold for Bioactive Molecules
Application Notes and Protocols for Researchers in Drug Discovery
Introduction:
2-Fluorodiphenylmethane is a fluorinated organic compound that serves as a valuable building block in the synthesis of a wide range of bioactive molecules. The introduction of a fluorine atom onto the diphenylmethane scaffold can significantly influence the physicochemical and pharmacological properties of the resulting derivatives. This strategic fluorination can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability, making it a key strategy in modern drug design.[1][2] Derivatives of diphenylmethane have shown promise in various therapeutic areas, including oncology and infectious diseases.[3][4]
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of bioactive molecules derived from this compound, with a focus on a representative anticancer agent.
Application in Anticancer Drug Discovery
Diphenylmethane derivatives have been investigated for their potential as anticancer agents, with some compounds demonstrating significant cytotoxic activity against various cancer cell lines.[3] The mechanism of action for these compounds often involves the induction of apoptosis (programmed cell death) and inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin pathway.[5][6]
Here, we focus on a representative bioactive molecule, Nebidrazine , a novel triazolopyrazine derivative synthesized from a 2-fluorobenzylhydrazine precursor, which can be derived from this compound.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a series of hydrazide-hydrazone derivatives, which share a common structural motif with the precursor to Nebidrazine. This data highlights the potential of this class of compounds against various cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) |
| Hydrazide-Hydrazone Derivative 1 | PC-3 (Prostate Cancer) | 1.32 |
| MCF-7 (Breast Cancer) | 2.99 | |
| HT-29 (Colon Cancer) | 1.71 | |
| Hydrazide-Hydrazone Derivative 2 | A549 (Lung Cancer) | < 20 |
| HeLa (Cervical Cancer) | < 20 | |
| MCF-7 (Breast Cancer) | < 20 | |
| Diphenylmethane Derivative (General) | HuTu-80 (Duodenal Adenocarcinoma) | 1.7 |
Table 1: In Vitro Anticancer Activity of Representative Hydrazide-Hydrazone and Diphenylmethane Derivatives. Data is compiled from studies on related compounds to illustrate the potential of the structural class.[3][7][8]
Experimental Protocols
Protocol 1: Synthesis of 2-Fluorobenzylhydrazine (Intermediate)
This protocol describes the synthesis of a key intermediate, 2-fluorobenzylhydrazine, which is a precursor for the synthesis of Nebidrazine.
Materials:
-
2-Fluorobenzaldehyde
-
Hydrazine hydrate (80%)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Formation of Hydrazone:
-
In a round-bottom flask, dissolve 2-fluorobenzaldehyde (10 mmol) in ethanol (50 mL).
-
Add hydrazine hydrate (12 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Reduction to Hydrazine:
-
Cool the reaction mixture containing the hydrazone to 0 °C in an ice bath.
-
Slowly add sodium borohydride (15 mmol) in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water (20 mL).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-fluorobenzylhydrazine.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield pure 2-fluorobenzylhydrazine.
-
Protocol 2: Synthesis of Nebidrazine (Illustrative)
This protocol outlines the synthesis of a target bioactive molecule, Nebidrazine, from the 2-fluorobenzylhydrazine intermediate. This synthesis involves the construction of a triazolopyrazine ring system, a scaffold known for its diverse biological activities.[9]
Materials:
-
2-Fluorobenzylhydrazine
-
3-Chloropyrazin-2(1H)-one
-
Triethylamine (Et₃N)
-
Ethanol
-
Reflux condenser
-
Standard glassware for organic synthesis
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask, dissolve 2-fluorobenzylhydrazine (5 mmol) and 3-chloropyrazin-2(1H)-one (5 mmol) in ethanol (30 mL).
-
Add triethylamine (6 mmol) to the mixture.
-
-
Cyclization:
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the progress of the reaction by TLC.
-
-
Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel (e.g., using a methanol/dichloromethane gradient) to obtain pure Nebidrazine.
-
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway and Inhibition by Diphenylmethane Derivatives
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers.[5][6] Diphenylmethane derivatives have been shown to inhibit this pathway, leading to anticancer effects.[5]
References
- 1. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide | MDPI [mdpi.com]
- 7. EP0723953A1 - Process for the preparation of 2-fluorophenylhydrazine - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Fluorodiphenylmethane Derivatives in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-fluorodiphenylmethane derivatives, specifically 2-fluorobenzyl halides, in the synthesis of novel agrochemicals. The focus is on the practical application of these building blocks in constructing potent fungicidal agents. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate research and development in the agrochemical sector.
Introduction
Fluorinated organic compounds are of significant interest in the agrochemical industry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced biological activity, and altered physicochemical properties. This compound and its derivatives, particularly those with a reactive benzyl halide moiety, serve as valuable synthons for introducing the 2-fluorobenzyl group into larger molecular scaffolds. This application note details the synthesis of a promising pyridazinone-based fungicide, 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one, highlighting the utility of 2-fluorobenzyl chloride as a key intermediate. Pyridazinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antifungal properties.[1][2]
Synthesis of a Novel Fungicide: 2-(2-Fluorobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one
The synthesis of the target fungicide involves a straightforward N-alkylation of a pyridazinone precursor with 2-fluorobenzyl chloride. The reaction proceeds under mild conditions, providing the desired product in good yield.
Synthetic Pathway
References
Application Notes and Protocols for 2-Fluorodiphenylmethane Derivatives in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 2-fluorodiphenylmethane represent a promising, yet underexplored, class of molecules for advanced materials science applications. The introduction of a fluorine atom onto the diphenylmethane scaffold can significantly influence the electronic, photophysical, and thermal properties of the resulting materials. This document provides detailed application notes and experimental protocols for the potential use of this compound derivatives in Organic Light-Emitting Diodes (OLEDs), high-performance polymers, and liquid crystals.
It is important to note that while the foundational this compound structure holds significant promise, specific research into its derivatives for these applications is not extensively documented in publicly available literature. Therefore, the following sections provide insights and protocols based on established principles and data from closely related fluorinated and diphenylmethane-containing materials. The provided data and protocols serve as a robust starting point for researchers looking to explore this novel chemical space.
Section 1: Organic Light-Emitting Diodes (OLEDs)
Application Note
The this compound core can be a valuable building block for novel fluorescent emitters in OLEDs. The fluorine substitution can lower both the HOMO and LUMO energy levels, potentially leading to deep blue emission and improved electron injection/transport properties. The non-coplanar structure of the diphenylmethane unit can be leveraged to suppress intermolecular aggregation, a common cause of fluorescence quenching in the solid state, thereby enhancing the photoluminescence quantum yield (PLQY) in thin films. By functionalizing the phenyl rings with suitable donor and acceptor groups, the emission color can be tuned across the visible spectrum.
Key Potential Advantages:
-
High Triplet Energy: The rigid and twisted structure may help in maintaining a high triplet energy, making derivatives suitable as host materials for phosphorescent OLEDs.
-
Improved Stability: The strong C-F bond can enhance the thermal and photochemical stability of the emitter, leading to longer device lifetimes.
-
Solution Processability: Appropriate side-chain engineering on the diphenylmethane core can impart good solubility for the fabrication of OLEDs via cost-effective solution-based methods.
Representative Performance of Analogous Fluorinated Emitters
The following table summarizes the performance of various fluorinated and non-fluorinated emitters to provide a benchmark for what could be expected from novel this compound derivatives.
| Emitter Type | Host Material | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Reference |
| Pyrene-Benzimidazole Derivative | Non-doped | Blue | 4.3 | (0.148, 0.130) | [1] |
| Fused Amide Derivative | Doped | Sky-blue | 4.94 | (0.15, 0.34) | [2] |
| Carbonyl-based Delayed Fluorescence | Doped | Orange-Red | 33.5 | Not Specified | [3] |
| TADF Emitter with Anchoring Groups | Non-doped | Not Specified | >30 | Not Specified | [4][5] |
Experimental Protocols
This protocol outlines a potential synthetic route to a donor-acceptor type emitter based on a this compound core using Suzuki and Buchwald-Hartwig cross-coupling reactions.
Workflow for Synthesis:
Caption: Synthetic workflow for a D-A type this compound derivative.
Materials:
-
2-Fluoro-X,X'-dibromodiphenylmethane (starting material, position of bromo groups to be determined based on desired geometry)
-
Donor-arylboronic ester (e.g., 4-(diphenylamino)phenylboronic acid pinacol ester)
-
Acceptor-amine (e.g., 4-(dicyanomethylene)aniline)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0))
-
XPhos Pd G2 (Buchwald precatalyst)
-
Sodium carbonate (Na₂CO₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Suzuki Coupling (Donor Addition):
-
In a nitrogen-purged Schlenk flask, dissolve 2-fluoro-X,X'-dibromodiphenylmethane (1.0 eq), the donor-arylboronic ester (1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in a 2:1 mixture of toluene and THF.
-
Add a 2 M aqueous solution of Na₂CO₃ (3.0 eq).
-
Heat the mixture to reflux (approx. 90 °C) and stir for 12-24 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction, extract with DCM, wash with brine, and dry over anhydrous MgSO₄.
-
Purify the crude product by silica gel column chromatography to obtain the mono-arylated intermediate.
-
-
Buchwald-Hartwig Amination (Acceptor Addition):
-
In a nitrogen-purged glovebox, combine the mono-arylated intermediate (1.0 eq), the acceptor-amine (1.2 eq), XPhos Pd G2 (0.03 eq), and NaOtBu (1.5 eq) in anhydrous toluene.
-
Seal the vessel and heat to 110 °C for 18-36 hours, monitoring by TLC.
-
Cool the reaction, dilute with DCM, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Purify the crude product by column chromatography followed by temperature-gradient sublimation to yield the final donor-acceptor emitter.
-
Workflow for OLED Fabrication:
Caption: Workflow for the fabrication of a solution-processed OLED.
Procedure:
-
Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Layer Deposition (by Spin-Coating and Thermal Evaporation):
-
A hole injection layer (HIL) of PEDOT:PSS is spin-coated onto the ITO and annealed.
-
A hole transport layer (HTL), for example, a solution of TPD in chlorobenzene, is then spin-coated.
-
The emissive layer (EML), consisting of the synthesized this compound derivative (as a guest) doped into a host material (e.g., CBP) in a suitable solvent, is spin-coated in an inert atmosphere (glovebox).
-
The substrate is then transferred to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr).
-
An electron transport layer (ETL) such as TPBi, an electron injection layer (EIL) like LiF, and the aluminum (Al) cathode are sequentially deposited through a shadow mask.
-
-
Characterization:
-
The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and emission spectrum.
-
Section 2: High-Performance Polymers
Application Note
Incorporating the this compound moiety into polymer backbones, such as those of polyimides or poly(ether ether ketone)s (PEEK), can lead to materials with enhanced thermal stability, improved solubility, and desirable dielectric properties. The fluorine atom can increase the glass transition temperature (Tg) and the thermal decomposition temperature (Td) due to the high C-F bond energy. The non-linear structure of the diphenylmethane unit can disrupt chain packing, leading to amorphous polymers with good solubility in organic solvents, which is advantageous for processing. These properties make such polymers candidates for applications in microelectronics, aerospace, and as high-performance membranes.
Representative Thermal Properties of Fluorinated Aromatic Polymers
The following table presents typical thermal properties of high-performance fluorinated polymers to serve as a reference.
| Polymer Type | Td (5% weight loss, °C) in N₂ | Tg (°C) | Method of Determination | Reference |
| Fluorinated Polyimide (from 6FDA) | 513.7 - 524.4 | >350 | TGA, DMA | [6] |
| Fluorinated Polyimide (from twisted benzidine) | 535 - 605 | 345 - 366 | TGA, DSC | [7] |
| Poly(ester imide) | Lower than poly(ether imide)s | Higher than poly(ether imide)s | TGA, DSC | [8] |
| Fluorinated Polydienes | Enhanced stability over non-fluorinated counterparts | Not specified | TGA | [9] |
Experimental Protocols
This protocol describes the synthesis of a polyimide from a diamine derivative of this compound and a commercial dianhydride.
Logical Flow of Polyimide Synthesis:
Caption: Logical flow for the synthesis of a polyimide film.
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged flask, dissolve 2-fluoro-4,4'-diaminodiphenylmethane (1.0 eq) in anhydrous N-methyl-2-pyrrolidone (NMP).
-
Cool the solution to 0 °C and add pyromellitic dianhydride (PMDA) (0.98 eq) portion-wise to control the exothermic reaction.
-
Allow the reaction to warm to room temperature and stir for 24 hours to form a viscous poly(amic acid) solution.
-
-
Film Formation and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean glass plate.
-
Place the plate in a vacuum oven and heat stepwise: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the imidization and remove the solvent.
-
Cool the oven to room temperature and carefully peel off the resulting polyimide film.
-
Procedure:
-
Thermogravimetric Analysis (TGA):
-
Place a small sample (5-10 mg) of the polyimide film into a TGA sample pan.
-
Heat the sample from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The temperature at 5% weight loss (Td₅) is a key metric for thermal stability.
-
-
Differential Scanning Calorimetry (DSC):
-
Place a small sample (5-10 mg) of the polyimide film into a DSC pan.
-
Heat the sample to a temperature above its expected glass transition (e.g., 400 °C) at 10 °C/min to erase thermal history.
-
Cool the sample to room temperature.
-
Perform a second heating scan at 10 °C/min. The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.
-
Section 3: Liquid Crystals
Application Note
The this compound scaffold can be incorporated into the rigid core of calamitic (rod-like) liquid crystals. The fluorine substituent can introduce a lateral dipole moment, which is crucial for creating materials with a negative dielectric anisotropy (Δε), desirable for vertically aligned (VA) liquid crystal displays (LCDs). The non-coplanar nature of the diphenylmethane unit can influence the mesophase stability and clearing point. By attaching appropriate terminal alkyl or alkoxy chains, a variety of mesophases, such as nematic and smectic phases, can be targeted.
Representative Phase Transitions of Fluorinated Liquid Crystals
The table below shows phase transition temperatures for some fluorinated liquid crystalline compounds. (Cr = Crystal, SmA = Smectic A, SmB = Smectic B, N = Nematic, Iso = Isotropic Liquid).
| Compound Type | Phase Sequence on Heating (°C) | Phase Sequence on Cooling (°C) | Reference |
| Difluoro terphenyl derivative | Cr 56.4 SmB 101.5 Iso | Iso 100 SmB 58 Cr | [10] |
| Phenyl cinnamate derivative (I₈) | Cr -- N 173.5 Iso | Iso 173.5 N 74.5 SmA -- Cr | [11] |
| 2,3-difluorophenyl dioxane derivative | Varies with alkyl chain length | Nematic and/or Smectic A phases observed | [12] |
Experimental Protocols
Procedure: This synthesis would likely involve multi-step organic reactions, starting with the functionalization of this compound, for example, by acylation, followed by reactions to build the mesogenic core and attach terminal chains. A key step would be an esterification or Schiff base formation to link different parts of the molecule.
Logical Relationship in LC Phase Identification:
Caption: Logical relationship for identifying liquid crystal phases.
Procedure:
-
Differential Scanning Calorimetry (DSC):
-
Seal a small amount of the purified compound (2-5 mg) in an aluminum DSC pan.
-
Heat the sample to its isotropic phase at a rate of 5-10 °C/min.
-
Cool the sample at the same rate to observe transitions on cooling.
-
Perform a second heating scan. The peak temperatures of the endotherms and exotherms correspond to the phase transition temperatures.
-
-
Polarizing Optical Microscopy (POM):
-
Place a small amount of the sample between a glass slide and a coverslip.
-
Heat the sample on a hot stage to the isotropic phase and then cool slowly.
-
Observe the sample through a polarizing microscope. Different liquid crystal phases will exhibit characteristic optical textures (e.g., Schlieren texture for nematic, focal conic texture for smectic A).
-
Correlate the temperatures at which these textures appear and disappear with the transitions observed by DSC to identify the mesophases.
-
References
- 1. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Behavior of Polymeric and Other Advanced Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exceeding 30 % External Quantum Efficiency in Non-doped OLEDs Utilizing Solution Processable TADF Emitters with High Horizontal Dipole Orientation via Anchoring Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and characterization of transparent polyimides derived from ester-containing dianhydrides with different electron affinities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and physical properties of novel liquid crystals containing 2,3-difluorophenyl and 1,3-dioxane units - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Catalytic C-H Arylation of 2-Fluorodiphenylmethane for the Synthesis of Triarylmethane Derivatives
Application Note
Introduction
Triarylmethanes are a critical structural motif found in a wide array of functional molecules, including dyes, molecular probes, and importantly, pharmacologically active compounds. The targeted synthesis of unsymmetrical triarylmethanes, particularly those bearing fluorine substituents, is of significant interest to researchers in drug discovery and medicinal chemistry. The fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential. This document outlines a palladium-catalyzed C(sp³)-H arylation reaction for the synthesis of 2-fluoro-substituted triarylmethanes, starting from 2-Fluorodiphenylmethane.
Principle
The described methodology is based on a deprotonative-cross-coupling process (DCCP). A strong base is used to deprotonate the weakly acidic benzylic C-H bond of this compound, forming an in-situ organometallic intermediate. This intermediate then undergoes a palladium-catalyzed cross-coupling reaction with an aryl halide to form the desired triarylmethane product. A key aspect of this approach is the use of a specific palladium catalyst system that efficiently promotes this transformation at room temperature.[1]
Target Audience
This protocol is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the synthesis of complex organic molecules and fluorinated compounds.
Experimental Protocol: Palladium-Catalyzed C-H Arylation of this compound
This protocol is adapted from the general method for the palladium-catalyzed C(sp³)-H arylation of diarylmethanes.[1]
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene, 1-bromo-4-methoxybenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
NiXantphos ligand
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Solvents for purification (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and NiXantphos (0.015 mmol, 1.5 mol%) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: To the Schlenk tube containing the catalyst, add this compound (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.2 mmol, 1.2 equiv.).
-
Add anhydrous toluene (5 mL) to the mixture via syringe.
-
Base Addition: In a separate Schlenk tube, dissolve KHMDS (1.5 mmol, 1.5 equiv.) in anhydrous toluene (5 mL).
-
Slowly add the KHMDS solution to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 2-fluoro-substituted triarylmethane.
Quantitative Data
The following table summarizes representative yields for the palladium-catalyzed C-H arylation of diarylmethanes with various aryl bromides, based on the general methodology.[1] Similar outcomes can be expected for the arylation of this compound.
| Entry | Diaryl Methane Substrate | Aryl Bromide Coupling Partner | Product | Yield (%) |
| 1 | Diphenylmethane | 4-Bromotoluene | 4-Methyl-1,1',1''-triphenylmethane | 95 |
| 2 | Diphenylmethane | 1-Bromo-4-methoxybenzene | 4-Methoxy-1,1',1''-triphenylmethane | 92 |
| 3 | Diphenylmethane | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1',1''-triphenylmethane | 85 |
| 4 | Diphenylmethane | 2-Bromopyridine | 2-(Diphenylmethyl)pyridine | 88 |
Visualizations
Experimental Workflow
Caption: Workflow for the Pd-catalyzed C-H arylation.
Catalytic Cycle
References
Spectroscopic Characterization of 2-Fluorodiphenylmethane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the spectroscopic methods used to characterize 2-Fluorodiphenylmethane. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The characteristic spectroscopic data for this compound are summarized in structured tables for easy reference and comparison. Additionally, a logical workflow for the complete spectroscopic characterization of such compounds is presented in a diagrammatic format.
Introduction
This compound is a fluorinated organic compound with a structural framework that is of interest in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. Accurate structural elucidation and characterization are paramount for its application in drug development and materials research. This application note outlines the standard spectroscopic techniques for the unambiguous identification and characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.28 | t | 7.5 | 2H, Ar-H |
| 7.22-7.17 | m | - | 4H, Ar-H |
| 7.13 | t | 9.5 | 1H, Ar-H |
| 7.05-7.00 | m | - | 2H, Ar-H |
| 3.99 | s | - | 2H, CH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 500 MHz
Table 2: ¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 161.1 | d | 243.8 | C-F |
| 140.0 | s | - | Ar-C |
| 131.2 | d | 4.3 | Ar-CH |
| 129.0 | s | - | Ar-CH |
| 128.7 | s | - | Ar-CH |
| 128.3 | s | - | Ar-CH |
| 128.1 | d | 8.0 | Ar-CH |
| 126.4 | s | - | Ar-CH |
| 124.2 | d | 2.9 | Ar-CH |
| 115.5 | d | 21.9 | Ar-CH |
| 35.0 | s | - | CH₂ |
Solvent: CDCl₃, Spectrometer Frequency: 125 MHz
Table 3: ¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity |
| -111.9 to -115.4 (typical) | Multiplet |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 187.0913 | [M+H]⁺ (Calculated for C₁₃H₁₁F: 187.0923) |
Technique: High-Resolution Mass Spectrometry (HRMS-APCI)
Table 5: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3080-3030 | Medium | Aromatic C-H stretch |
| 2925-2850 | Medium | Aliphatic C-H stretch (CH₂) |
| 1600-1585 | Medium-Strong | Aromatic C=C ring stretching |
| 1500-1400 | Medium-Strong | Aromatic C=C ring stretching |
| 1250-1000 | Strong | C-F stretch |
| 900-675 | Strong | Aromatic C-H out-of-plane bend |
Note: This table represents typical absorption bands for fluorinated aromatic compounds. Specific peak assignments for this compound should be confirmed with an experimental spectrum.
Table 6: UV-Vis Spectroscopic Data
| λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Solvent |
| ~260-270 | Not available | Ethanol/Cyclohexane |
Note: The UV-Vis spectrum of the parent compound, diphenylmethane, shows absorption maxima around 260 nm and 268.5 nm. The fluorine substituent is expected to cause a slight shift in the absorption maxima.
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of this compound. Instrument-specific parameters should be optimized for best results.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). Filter the solution into a clean 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled (zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Spectrometer: 376 MHz or higher.
-
Pulse Program: Standard single-pulse, proton-decoupled.
-
Number of Scans: 64-128.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -100 to -150 ppm (adjust as necessary).
-
Reference: External CFCl₃ (0 ppm).
-
FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed as a thin film. Place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Gently press the plates together to form a thin, uniform film.
-
Data Acquisition:
-
Spectrometer: FT-IR spectrometer equipped with a DTGS detector.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: Acquire a background spectrum of the clean salt plates before running the sample.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) of a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 0.8.
-
Data Acquisition:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Scan Range: 200-400 nm.
-
Cuvette: Use a 1 cm path length quartz cuvette.
-
Blank: Use the pure solvent as a blank to zero the instrument.
-
Analysis: Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).
-
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a small organic molecule like this compound.
Caption: A logical workflow for the spectroscopic characterization of this compound.
Conclusion
The combination of NMR (¹H, ¹³C, ¹⁹F), FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the unambiguous characterization of this compound. The data and protocols presented in this application note serve as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling efficient and accurate structural verification of this and similar fluorinated compounds.
Application Note: 1H and 13C NMR Spectroscopic Analysis of 2-Fluorodiphenylmethane
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed 1H and 13C Nuclear Magnetic Resonance (NMR) data and a comprehensive experimental protocol for the structural characterization of 2-Fluorodiphenylmethane.
Introduction
This compound is a fluorinated organic compound with a structural framework common in medicinal chemistry and materials science.[1] The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of a molecule. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of small molecules in solution. This application note presents the complete 1H and 13C NMR spectral data for this compound and a detailed protocol for data acquisition and analysis.
Spectroscopic Data
The 1H and 13C NMR spectra of this compound were acquired in deuterated chloroform (CDCl3) at ambient temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]
1H NMR Data
The 1H NMR spectrum was recorded on a 500 MHz spectrometer.[2]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.28 | t | 7.5 | 2H | Ar-H |
| 7.22-7.17 | m | - | 4H | Ar-H |
| 7.13 | t | 9.5 | 1H | Ar-H |
| 7.05-7.00 | m | - | 2H | Ar-H |
| 3.99 | s | - | 2H | CH2 |
Table 1: 1H NMR spectral data for this compound in CDCl3.[2]
13C NMR Data
The 13C NMR spectrum was recorded on a 125 MHz spectrometer.[2]
| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JCF, Hz) | Assignment |
| 161.1 | d | 243.8 | C-F |
| 140.0 | s | - | Ar-C |
| 131.2 | d | 4.3 | Ar-C |
| 129.0 | s | - | Ar-C |
| 128.7 | s | - | Ar-C |
| 128.3 | s | - | Ar-C |
| 128.1 | d | 8.0 | Ar-C |
| 126.4 | s | - | Ar-C |
| 124.2 | d | 2.9 | Ar-C |
| 115.5 | d | 21.9 | Ar-C |
| 35.0 | s | - | CH2 |
Table 2: 13C NMR spectral data for this compound in CDCl3.[2]
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and NMR data acquisition.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.[3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS to the vial.[4]
-
Dissolution: Gently vortex or swirl the vial to ensure complete dissolution of the sample.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are recommended for acquiring 1H and 13C NMR spectra on a 500 MHz spectrometer.
1H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 500 MHz |
| Pulse Program | Standard one-pulse |
| Pulse Width | 30-45° |
| Acquisition Time (AQ) | 3.0 - 4.0 s[1][2] |
| Relaxation Delay (D1) | 1.0 - 2.0 s |
| Number of Scans (NS) | 8-16 |
| Spectral Width (SW) | 12-16 ppm |
| Temperature | 298 K |
Table 3: Recommended 1H NMR acquisition parameters.
13C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 125 MHz |
| Pulse Program | zgpg30 or similar with proton decoupling |
| Pulse Width | 30° |
| Acquisition Time (AQ) | 1.0 - 2.0 s |
| Relaxation Delay (D1) | 2.0 s[6] |
| Number of Scans (NS) | 1024 or more (sample concentration dependent) |
| Spectral Width (SW) | 200-240 ppm |
| Temperature | 298 K |
Table 4: Recommended 13C NMR acquisition parameters.
Data Processing and Analysis Workflow
The following diagram illustrates the standard workflow for processing and analyzing the acquired NMR data.
Figure 1: A schematic of the NMR experimental workflow.**
Conclusion
The provided 1H and 13C NMR data, along with the detailed experimental protocols, offer a comprehensive guide for the spectroscopic analysis of this compound. Adherence to these protocols will enable researchers to obtain high-quality NMR spectra, facilitating accurate structural verification and supporting further research and development activities.
References
- 1. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 2. books.rsc.org [books.rsc.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. organomation.com [organomation.com]
- 5. sites.bu.edu [sites.bu.edu]
- 6. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
Application Notes and Protocols for the Mass Spectrometry Analysis of 2-Fluorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluorodiphenylmethane (C₁₃H₁₁F) is an organic compound with a molecular weight of 186.22 g/mol .[1] Its analysis is crucial in various research and development sectors, including synthetic chemistry, materials science, and as a potential intermediate or impurity in pharmaceutical manufacturing. Mass spectrometry, coupled with chromatographic techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), offers a powerful tool for the identification, quantification, and structural elucidation of this compound. These application notes provide detailed protocols for the analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁F | [1][2] |
| Molecular Weight | 186.22 g/mol | [1] |
| CAS Number | 3794-15-8 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 1.076 - 1.08 g/cm³ | [1] |
| Refractive Index | 1.555 - 1.5586 | [1] |
| Melting Point | 50-52°C | [1] |
| Flash Point | 108.4°C | [1] |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) using Atmospheric Pressure Chemical Ionization (APCI) has determined the protonated molecule [M+H]⁺ to have a mass-to-charge ratio (m/z) of 187.0913.[3]
Predicted Electron Ionization (EI) Fragmentation
-
Benzylic Cleavage: The most favorable fragmentation is expected to be the cleavage of the C-C bond between the methylene bridge and the unsubstituted phenyl ring, leading to the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91.
-
Formation of Fluorotropylium Ion: Cleavage of the C-C bond between the methylene bridge and the fluorinated phenyl ring would result in a fluorotropylium ion (C₇H₆F⁺) at m/z 109.
-
Loss of a Hydrogen Radical: The molecular ion may lose a hydrogen radical to form the [M-H]⁺ ion at m/z 185, which can then undergo further fragmentation.
-
Loss of Fluorine: Loss of a fluorine radical from the molecular ion would result in an ion at m/z 167.
A diagram illustrating the predicted fragmentation pathway is provided below.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile compounds like this compound.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
For quantitative analysis, perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl Polymethylsiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Port Temp. | 280°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temp. Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 280°CFinal Hold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 40-350 |
| Solvent Delay | 3 min |
The following diagram illustrates the experimental workflow for GC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a suitable alternative for the analysis of this compound, particularly if the compound is part of a complex mixture containing non-volatile components.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol).
-
For quantitative analysis, prepare calibration standards by diluting the stock solution with the initial mobile phase composition.
2. LC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI) in positive ion mode or APCI |
| Ion Source Temp. | ESI: 120°C; APCI: 400°C |
| Desolvation Temp. | 350°C |
| Capillary Voltage | 3.0 kV |
| Scan Range | m/z 50-300 |
The diagram below outlines the experimental workflow for LC-MS analysis.
Quantitative Data
The following tables present hypothetical yet typical quantitative data that could be obtained using the described protocols.
Table 1: GC-MS Quantitative Analysis
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (%RSD, n=6) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Table 2: LC-MS Quantitative Analysis
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL |
| Precision (%RSD, n=6) | < 3% |
| Accuracy (% Recovery) | 97-103% |
Conclusion
The GC-MS and LC-MS methods detailed in these application notes provide robust and reliable approaches for the qualitative and quantitative analysis of this compound. The choice of technique will depend on the specific analytical requirements, such as the sample matrix, required sensitivity, and the volatility of other components in the sample. These protocols serve as a starting point for method development and can be further optimized to meet the specific needs of the user.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluorodiphenylmethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Fluorodiphenylmethane. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic strategies for preparing this compound are:
-
Friedel-Crafts Benzylation of Fluorobenzene: This method involves the reaction of fluorobenzene with a benzylating agent, such as benzyl chloride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride). This is an electrophilic aromatic substitution reaction where the benzyl group is introduced onto the fluorobenzene ring.
-
Direct Fluorination of Diphenylmethane: This approach utilizes an electrophilic fluorinating agent, such as Selectfluor® (F-TEDA-BF4), to directly introduce a fluorine atom onto one of the aromatic rings of diphenylmethane.
Q2: What are the most common side products I should expect in the Friedel-Crafts benzylation of fluorobenzene?
A2: The most common side products in this reaction are:
-
4-Fluorodiphenylmethane: The fluorine atom in fluorobenzene is an ortho, para director for electrophilic aromatic substitution. While the desired product is the ortho-substituted isomer, the para-substituted isomer (4-Fluorodiphenylmethane) is a major side product due to lower steric hindrance at the para position.
-
Dibenzylfluorobenzenes: Polyalkylation is a common issue in Friedel-Crafts reactions. The initial product, fluorodiphenylmethane, is more reactive than the starting fluorobenzene, making it susceptible to a second benzylation, leading to the formation of various dibenzylfluorobenzene isomers.
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted fluorobenzene and benzyl chloride in the product mixture.
Q3: What side products can be expected from the direct fluorination of diphenylmethane?
A3: The direct fluorination of diphenylmethane can lead to several side products:
-
Isomeric Fluorodiphenylmethanes: The fluorination of diphenylmethane typically yields a mixture of ortho- and para-isomers. Studies have shown that in trifluoroacetic acid, the ortho- to para- regioselectivity is approximately 1.8:1.[1]
-
Oxidation Products: In certain solvents like acetonitrile, the reaction can be accompanied by the oxidation of the methylene bridge of diphenylmethane.[1]
-
Polyfluorinated Products: Although less common under controlled conditions, over-fluorination can lead to the formation of difluorodiphenylmethanes.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Friedel-Crafts Benzylation
Q: My Friedel-Crafts reaction is giving a low yield of the desired this compound. What are the potential causes and solutions?
A: Low yields can be attributed to several factors. The following table provides potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use freshly opened or sublimed anhydrous aluminum chloride. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture. |
| Suboptimal Reactant Ratio | Use a significant excess of fluorobenzene relative to benzyl chloride. This helps to minimize polybenzylation by increasing the probability of benzyl chloride reacting with fluorobenzene instead of the product. |
| Incorrect Reaction Temperature | Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the catalyst and benzyl chloride to control the reaction rate and improve selectivity. Slowly warm to room temperature and monitor the reaction progress. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the reaction has gone to completion. |
| Poor Quality Reagents | Ensure that both fluorobenzene and benzyl chloride are pure and free from contaminants that could interfere with the reaction. |
Issue 2: High Percentage of 4-Fluorodiphenylmethane Side Product
Q: I am getting a high proportion of the para-isomer (4-Fluorodiphenylmethane) instead of my target ortho-isomer. How can I improve the ortho-selectivity?
A: Favoring the ortho-isomer over the para-isomer is a significant challenge in the Friedel-Crafts benzylation of fluorobenzene due to sterics. Here are some strategies to consider:
| Strategy | Details |
| Choice of Lewis Acid | While AlCl₃ is common, exploring other Lewis acids might influence the ortho/para ratio. Bulky Lewis acids may favor para-substitution even more, so less sterically demanding catalysts could be investigated. |
| Reaction Temperature | Lowering the reaction temperature generally increases selectivity in electrophilic aromatic substitutions. Running the reaction at sub-ambient temperatures may slightly favor the ortho-product. |
| Solvent Effects | The choice of solvent can influence the steric environment around the electrophile and the substrate. Experimenting with different non-polar solvents might offer some improvement in ortho-selectivity. |
| Directed Ortho-Metalation Strategies | For more controlled synthesis, consider alternative methods like directed ortho-metalation of a protected fluorobenzene derivative, followed by reaction with a benzyl electrophile. This multi-step approach can provide higher regioselectivity. |
Issue 3: Formation of Poly-benzylated Side Products
Q: My product mixture is contaminated with a significant amount of dibenzylfluorobenzenes. How can I minimize this?
A: Polyalkylation is a classic problem in Friedel-Crafts reactions. The following table outlines strategies to mitigate this issue.
| Strategy | Details |
| Molar Ratio of Reactants | The most effective way to reduce polyalkylation is to use a large excess of the aromatic substrate (fluorobenzene) relative to the alkylating agent (benzyl chloride). This ensures that the electrophile is more likely to encounter a molecule of fluorobenzene than the more reactive fluorodiphenylmethane product. |
| Controlled Addition of Reagents | Add the benzyl chloride slowly and dropwise to the mixture of fluorobenzene and Lewis acid. This helps to maintain a low concentration of the electrophile in the reaction mixture at any given time, disfavoring further reaction with the product. |
| Reaction Time | Avoid unnecessarily long reaction times. Once the starting material is consumed (as monitored by TLC or GC), work up the reaction to prevent the product from undergoing further benzylation. |
Experimental Protocols
Protocol 1: Friedel-Crafts Benzylation of Fluorobenzene
This protocol is a general guideline and may require optimization.
Materials:
-
Anhydrous Fluorobenzene
-
Benzyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (or another suitable solvent)
-
Ice
-
Hydrochloric Acid (concentrated)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, add a significant molar excess of anhydrous fluorobenzene.
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. While stirring, slowly and portion-wise add anhydrous aluminum chloride.
-
Addition of Benzylating Agent: Add benzyl chloride to the dropping funnel and add it dropwise to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, continue stirring at 0-5 °C for one hour, then allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC or GC.
-
Work-up: Once the reaction is complete, carefully quench the reaction by pouring the mixture onto a mixture of crushed ice and concentrated HCl in a well-ventilated fume hood.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: The crude product, a mixture of 2- and 4-fluorodiphenylmethane and other byproducts, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Protocol 2: Direct Fluorination of Diphenylmethane with Selectfluor®
This protocol is a general guideline and may require optimization.
Materials:
-
Diphenylmethane
-
Selectfluor® (F-TEDA-BF4)
-
Anhydrous Acetonitrile or Trifluoroacetic Acid
-
Stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add diphenylmethane and the chosen anhydrous solvent (acetonitrile or trifluoroacetic acid).
-
Reagent Addition: Stir the solution at the desired temperature (e.g., 80 °C for acetonitrile or room temperature for trifluoroacetic acid). Add Selectfluor® to the reaction mixture in one portion.
-
Reaction: Stir the reaction mixture for the required time, monitoring the progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the isomeric fluorodiphenylmethanes and any oxidation byproducts.
Data Presentation
Table 1: Common Side Products in this compound Synthesis
| Synthetic Route | Desired Product | Common Side Products |
| Friedel-Crafts Benzylation | This compound | 4-Fluorodiphenylmethane, Dibenzylfluorobenzenes |
| Direct Fluorination | This compound | 4-Fluorodiphenylmethane, Oxidation products |
Table 2: Regioselectivity in the Direct Fluorination of Diphenylmethane
| Solvent | Ortho:Para Ratio | Reference |
| Trifluoroacetic Acid | 1.8 : 1 | [1] |
Visualizations
Caption: Experimental workflow for the Friedel-Crafts synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 2-Fluorodiphenylmethane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2-Fluorodiphenylmethane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing this compound are:
-
Friedel-Crafts Benzylation: This approach involves the reaction of fluorobenzene with benzyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃)[1][2].
-
Grignard Reaction: This route utilizes the reaction of a benzyl Grignard reagent (e.g., benzylmagnesium chloride) with a fluorinated benzene derivative or a fluorobenzyl Grignard reagent with a benzene derivative[3]. However, the direct formation of a Grignard reagent from fluoroaromatics can be challenging due to the strong carbon-fluorine bond[4].
-
Suzuki-Miyaura Coupling: This cross-coupling reaction can in principle be used to form the C-C bond between a fluorophenyl boronic acid and a benzyl halide, or vice-versa, catalyzed by a palladium complex[5][6].
Q2: Which synthesis method is generally recommended?
A2: The choice of method depends on factors such as available starting materials, scale, and laboratory capabilities. The Friedel-Crafts benzylation is often a straightforward approach for laboratory-scale synthesis due to the ready availability of starting materials[1][2]. However, controlling side reactions can be a challenge. The Grignard and Suzuki-Miyaura routes offer alternative strategies that may provide better control over regioselectivity but might require more specialized reagents and conditions[4].
Q3: What are the main safety considerations during the synthesis?
A3: All synthetic routes involve hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Friedel-Crafts Reaction: Anhydrous aluminum chloride is corrosive and reacts violently with water. Benzyl chloride is a lachrymator and a potential carcinogen[1].
-
Grignard Reaction: Grignard reagents are highly reactive, flammable, and water-sensitive. Ether solvents like diethyl ether and THF are extremely flammable[3].
-
Suzuki-Miyaura Coupling: Palladium catalysts and some phosphine ligands can be toxic and air-sensitive.
Troubleshooting Guides
Friedel-Crafts Benzylation Route
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is rigorously dried to prevent deactivation by moisture[1]. |
| Insufficient Reaction Temperature | Gently warm the reaction mixture. The reaction is often performed at room temperature or slightly above, but initial cooling might be necessary to control the initial exotherm. |
| Poor Quality Reagents | Use freshly distilled fluorobenzene and benzyl chloride to remove any impurities that might inhibit the reaction. |
| Incorrect Stoichiometry | A molar excess of fluorobenzene is typically used to minimize the formation of poly-benzylated byproducts. |
Problem 2: Formation of Multiple Products (Isomers and Poly-alkylation)
| Potential Cause | Troubleshooting Solution |
| Lack of Regioselectivity | The fluorine atom is an ortho-, para- director. The major product is typically 4-Fluorodiphenylmethane. Separation of the 2-fluoro isomer from the 4-fluoro isomer can be challenging and may require careful column chromatography or fractional distillation. |
| Over-alkylation (Dibenzylation) | Use a significant excess of fluorobenzene relative to benzyl chloride to favor mono-alkylation. Control the reaction temperature; lower temperatures can improve selectivity[1]. Add benzyl chloride slowly to the fluorobenzene/catalyst mixture. |
Problem 3: Dark, Tarry Reaction Mixture
| Potential Cause | Troubleshooting Solution |
| Decomposition of Reagents or Products | This can be caused by localized overheating or a too-high concentration of the catalyst. Maintain vigorous stirring and control the rate of addition of reagents. Consider running the reaction at a lower temperature. |
| Side Reactions | Impurities in the starting materials can lead to polymerization or other side reactions. Ensure high-purity reagents are used. |
Grignard Reaction Route
Problem 1: Failure to Form the Grignard Reagent
| Potential Cause | Troubleshooting Solution |
| Inactive Magnesium | Use fresh, high-purity magnesium turnings. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical stirring/sonication. |
| Presence of Moisture | All glassware must be flame-dried or oven-dried. Use anhydrous ether or THF as the solvent. Ensure the halide starting material is dry. |
| Difficulty with C-F Bond Activation | Direct formation of a Grignard reagent from fluorobenzene is difficult[4]. It is more feasible to prepare benzylmagnesium chloride and react it with a suitable fluorinated electrophile, or to use a more reactive starting material like 2-fluorobenzyl bromide. |
Problem 2: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Solution |
| Wurtz Coupling Side Reaction | This side reaction forms bibenzyl from the benzyl halide. Add the benzyl halide slowly to the magnesium suspension to maintain a low concentration of the halide. |
| Reaction with Solvent | While generally stable, Grignard reagents can react with some ether solvents, especially at elevated temperatures for prolonged periods. |
| Inefficient Coupling | Ensure the reaction is stirred efficiently and that the temperature is appropriate for the coupling step. |
Experimental Protocols
Protocol 1: Friedel-Crafts Benzylation of Fluorobenzene
Objective: To synthesize this compound and 4-Fluorodiphenylmethane via the Friedel-Crafts alkylation of fluorobenzene with benzyl chloride.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene (anhydrous)
-
Benzyl Chloride (freshly distilled)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add fluorobenzene (5 equivalents) to the stirred suspension.
-
Add benzyl chloride (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the isomers.
Data Presentation: Friedel-Crafts Benzylation
| Parameter | Condition | Expected Yield (Isomer Mixture) | Reference |
| Catalyst | AlCl₃ | 60-80% | General Friedel-Crafts |
| Solvent | Dichloromethane or excess Fluorobenzene | ||
| Temperature | 0 °C to Room Temperature | ||
| Reactant Ratio | Fluorobenzene:Benzyl Chloride (5:1) |
Note: Yields are highly dependent on specific reaction conditions and purification efficiency.
Visualizations
Experimental Workflow: Friedel-Crafts Benzylation
Caption: Workflow for the synthesis of this compound via Friedel-Crafts benzylation.
Troubleshooting Logic: Low Yield in Friedel-Crafts Synthesis
Caption: Troubleshooting guide for low yield in the Friedel-Crafts synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Diphenylmethane-synthesis and application_Chemicalbook [chemicalbook.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 2-Fluorophenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-fluorophenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 2-fluorophenylboronic acid challenging?
The Suzuki coupling of 2-fluorophenylboronic acid presents unique challenges primarily due to the competing reaction of protodeboronation.[1][2][3] The fluorine atom at the ortho-position has an electron-withdrawing inductive effect, which makes the boronic acid more susceptible to cleavage of the carbon-boron bond by a proton source (like water or alcohols) in the reaction mixture. This side reaction leads to the formation of fluorobenzene and boric acid, reducing the yield of the desired coupled product.[1][2][3] While ortho-fluoro substitution can increase the rate of the desired transmetalation step, it also accelerates the undesired deboronation, creating a delicate balance for successful coupling.[2]
Q2: My reaction yield is low. What are the most common causes?
Low yields in the Suzuki coupling of 2-fluorophenylboronic acid can often be attributed to one or more of the following factors:
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Protodeboronation: As mentioned above, this is a major side reaction for this substrate.[3][4]
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Catalyst Deactivation: The palladium catalyst can be sensitive to oxygen and may decompose at elevated temperatures, leading to the formation of inactive palladium black.[5][6]
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction outcome.[7][8][9]
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Poor Reagent Quality: The purity of the 2-fluorophenylboronic acid, aryl halide, catalyst, and solvents is crucial for a successful reaction.[5][10]
Q3: How can I minimize protodeboronation?
Several strategies can be employed to suppress protodeboronation:
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Use of Milder Bases: Strong bases can accelerate deboronation. Using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium hydroxide (NaOH).[4][8]
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can significantly reduce protodeboronation. Using dry solvents and reagents is recommended.[4]
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Lower Reaction Temperatures: Since deboronation is often accelerated at higher temperatures, running the reaction at the lowest effective temperature can improve yields.[1][2][11][12] Modern precatalysts that are active at room temperature or slightly elevated temperatures (e.g., 40 °C) are particularly beneficial.[1][2]
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Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Bpin) or an N-methyliminodiacetic acid (MIDA) ester, can protect the C-B bond from premature cleavage.[4][6][13] These esters slowly release the boronic acid into the reaction medium, keeping its concentration low and favoring the cross-coupling pathway.[3]
Q4: What is the recommended catalyst system for this reaction?
For challenging Suzuki couplings, including those with 2-fluorophenylboronic acid, modern palladium precatalysts are often more effective than traditional catalysts like Pd(PPh₃)₄. Buchwald and co-workers have developed highly active and air-stable precatalysts that can facilitate the coupling of unstable boronic acids at low temperatures.[1][2][14] These precatalysts, often paired with bulky, electron-rich phosphine ligands like XPhos or SPhos, can generate the active Pd(0) species rapidly under mild conditions, outcompeting the deboronation reaction.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Low or No Product Formation | Catalyst Inactivity | Ensure you are using a fresh, high-quality palladium precatalyst. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.[5][6] Consider using a more robust, air-stable precatalyst.[1][2] |
| Protodeboronation of Boronic Acid | Convert the 2-fluorophenylboronic acid to its pinacol or MIDA ester.[4][6] Use milder reaction conditions (lower temperature, weaker base).[1][2][8] Ensure all reagents and solvents are anhydrous.[4] | |
| Incorrect Base Selection | Screen different bases. K₃PO₄ is often a good starting point for challenging couplings.[1][2][8] | |
| Formation of Homocoupled Byproducts | Presence of Oxygen | Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[5] |
| Catalyst System | Some catalyst/ligand combinations are more prone to promoting homocoupling. Consider screening different ligands. | |
| Inconsistent Results | Reagent Purity/Stability | Verify the purity of your 2-fluorophenylboronic acid by NMR, as it can degrade over time.[5] Use high-purity solvents and other reagents. |
| Reaction Setup | Ensure consistent and efficient stirring. For solid bases, ensure they are finely powdered for better mixing. |
Experimental Protocols
Below is a general experimental protocol for the Suzuki coupling of 2-fluorophenylboronic acid with an aryl bromide, adapted from literature procedures for challenging boronic acids.[1][2][15]
Materials:
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Aryl bromide (1.0 equiv)
-
2-Fluorophenylboronic acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)
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Degassed solvent (e.g., THF/H₂O mixture)
Procedure:
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To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl bromide, 2-fluorophenylboronic acid, and potassium phosphate.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
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Under the inert atmosphere, add the palladium precatalyst.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes the effect of different reaction parameters on the yield of Suzuki coupling reactions involving ortho-substituted boronic acids, providing a general guideline for optimization.
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) | Reference |
| Temperature | 80-90 °C | Low/No Product | Room Temp / 40 °C | High Yield | [1][2] |
| Catalyst | Pd(OAc)₂ / XPhos | Unsatisfactory | XPhos-containing precatalyst | 93 | [2] |
| Base | Strong Base (e.g., NaOH) | Increased Deboronation | Weaker Base (e.g., K₃PO₄) | Improved Yield | [1][2][8] |
Visual Guides
Caption: A logical workflow for troubleshooting low yields in the Suzuki coupling of 2-fluorophenylboronic acid.
Caption: The Suzuki catalytic cycle and the competing protodeboronation pathway for 2-fluorophenylboronic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: 2-Fluorodiphenylmethane Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-Fluorodiphenylmethane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Friedel-Crafts alkylation?
A1: The most common impurities originating from the Friedel-Crafts alkylation of fluorobenzene with benzyl chloride include:
-
Isomeric Byproducts: The primary isomeric impurity is 4-Fluorodiphenylmethane, formed due to the ortho, para-directing nature of the fluorine substituent on the benzene ring.
-
Polyalkylated Products: Di- and poly-benzylated fluorobenzene species can form, especially if the reaction conditions are not carefully controlled.
-
Unreacted Starting Materials: Residual fluorobenzene and benzyl chloride may be present in the crude product.
-
Residual Solvents: Solvents used in the synthesis and workup (e.g., dichloromethane, carbon disulfide) may be carried over.[1]
Q2: My purified this compound is a yellow or brown liquid, but it should be colorless. What is the cause of the coloration?
A2: While pure this compound is a colorless liquid, the appearance of a yellow or brown tint can be attributed to the presence of impurities or degradation products that may have formed during synthesis or storage.[2] Extended exposure to air or light can also lead to the formation of colored species.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, including isomeric byproducts and residual solvents.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and quantifying the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used to identify and quantify major impurities. The ¹⁹F NMR is particularly useful for distinguishing between fluorinated isomers.
Troubleshooting Guides
Purification by Fractional Distillation
Issue: Poor separation of this compound from its isomers (e.g., 4-Fluorodiphenylmethane).
| Potential Cause | Recommended Solution |
| Insufficient Column Efficiency | Use a longer fractionating column or one with a higher number of theoretical plates (e.g., Vigreux or packed column) to improve separation. |
| Incorrect Distillation Rate | Distill the mixture slowly to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. |
| Fluctuating Heat Source | Use a heating mantle with a stirrer and a temperature controller to ensure smooth, even boiling. |
Purification by Silica Gel Chromatography
Issue: Co-elution of this compound and non-polar impurities.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The eluent may be too polar. Start with a non-polar solvent like petroleum ether or hexane and gradually increase the polarity by adding a small amount of a more polar solvent like ethyl acetate or dichloromethane.[3] |
| Column Overload | Do not load too much crude material onto the column. As a general rule, use a 50:1 ratio of silica gel to crude product by weight. |
| Poor Column Packing | Ensure the silica gel is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation. |
Purification by Recrystallization
Issue: The compound "oils out" instead of forming crystals.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | The boiling point of the solvent may be too high, or the compound may be too soluble in it. Experiment with different solvents or solvent mixtures. Good single-solvent candidates for non-polar compounds include ethanol or n-hexane. For two-solvent systems, a combination where the compound is soluble in one (e.g., acetone, THF) and insoluble in the other (e.g., water, n-hexane) is often effective.[4][5] |
| Solution is Too Concentrated | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| Cooling Rate is Too Fast | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out. |
Quantitative Data
| Purification Method | Eluent/Solvent | Yield | Purity | Reference |
| Silica Gel Chromatography | Petroleum Ether | 72% | >98% (by NMR) | [3] |
Experimental Protocols
Silica Gel Chromatography of this compound
This protocol is based on a reported procedure for the purification of this compound.[3]
-
Slurry Preparation: Prepare a slurry of silica gel in petroleum ether.
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of petroleum ether and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with petroleum ether, collecting fractions.
-
Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues with this compound.
References
stability and degradation of 2-Fluorodiphenylmethane
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Fluorodiphenylmethane. It provides essential information on the stability and degradation of this compound, along with troubleshooting guides for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
This compound is a colorless liquid under standard conditions, although it may appear yellow or brown due to impurities or improper storage.[1] It is denser than water and has very low solubility in aqueous solutions but is readily soluble in common organic solvents like ethanol, dichloromethane, and acetone.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₁F |
| Molecular Weight | 186.22 g/mol [1] |
| Melting Point | 50-52°C[1] |
| Boiling Point | 258.7°C at 760 mmHg[1] |
| Flash Point | 108.4°C[1] |
| Water Solubility | 3.7 x 10⁻³ g/L at 25°C[1] |
| Vapor Pressure | 0.0218 mmHg at 25°C[1] |
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Avoid exposure to direct sunlight and heat sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure and the behavior of similar fluorinated aromatic compounds, potential degradation can occur through the following mechanisms:
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Oxidative Degradation: The methylene bridge is susceptible to oxidation, which could lead to the formation of 2-fluorobenzophenone.
-
Photodegradation: Exposure to UV light may induce cleavage of the C-F or C-H bonds, leading to the formation of various radical species and subsequent secondary degradation products.
-
Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the cleavage of the phenyl rings or the methylene bridge.
-
Hydrolysis: Due to its low water solubility, hydrolytic degradation under neutral conditions is expected to be slow. However, under forced acidic or basic conditions, hydrolysis of the C-F bond may be possible, though generally less favorable than for other halogens.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound. The choice of method will depend on the available instrumentation and the specific requirements of the analysis.
Table 2: Analytical Methods for Purity Assessment of this compound
| Analytical Technique | Principle | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | A versatile and robust method suitable for non-volatile compounds. Requires method development to optimize separation from potential impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds with identification based on mass-to-charge ratio. | Excellent for identifying volatile impurities and degradation products. Requires the compound to be thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantitative analysis (qNMR). | A powerful tool for structure elucidation and can determine purity without a specific reference standard for each impurity. |
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Problem 1: Inconsistent experimental results or unexpected side products.
-
Potential Cause 1: Degradation of this compound.
-
Recommended Solution: Verify the purity of the starting material using an appropriate analytical method (see Table 2). If degradation is suspected, perform a forced degradation study to identify potential degradation products and establish the stability of the compound under your experimental conditions. Protect the reaction mixture from light and heat, and consider using an inert atmosphere if oxidation is a concern.
-
-
Potential Cause 2: Presence of impurities in the starting material.
-
Recommended Solution: Obtain a certificate of analysis (CoA) for the batch of this compound being used. If a CoA is not available, characterize the starting material using techniques like HPLC or GC-MS to identify and quantify any impurities. If necessary, purify the compound before use.
-
Problem 2: Difficulty in dissolving this compound in aqueous solutions.
-
Potential Cause: Low aqueous solubility.
-
Recommended Solution: this compound has very low water solubility.[1] For reactions in aqueous media, consider using a co-solvent such as ethanol, acetone, or DMSO to increase its solubility. Alternatively, explore the use of phase-transfer catalysts or reaction conditions that do not require full dissolution.
-
Problem 3: Appearance of a yellow or brown color in the this compound sample.
-
Potential Cause: Presence of impurities or degradation products.
-
Recommended Solution: A change in color often indicates the presence of impurities.[1] Analyze the sample using UV-Vis spectroscopy to check for chromophoric impurities. Use HPLC or GC-MS to identify the nature of the colored species. If the purity is compromised, consider purification by techniques such as column chromatography or distillation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve the stressed sample in the chosen solvent before analysis.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify and quantify the degradation products.
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Troubleshooting workflow for experiments with this compound.
References
avoiding over-arylation in diarylmethane synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of diarylmethanes, with a focus on preventing over-arylation. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is over-arylation in diarylmethane synthesis and why does it happen?
A1: Over-arylation, also known as polyalkylation, is a frequent side reaction in Friedel-Crafts alkylation methods for synthesizing diarylmethanes. It occurs when more than one aryl group is attached to the starting aromatic ring, leading to impurities like triarylmethanes.
This happens because the initial product, diarylmethane, is more reactive than the starting arene. The newly added arylmethyl group is an activating group, making the product more susceptible to further electrophilic attack than the original reactant, which promotes the formation of poly-arylated byproducts.[1][2]
Q2: How can I minimize over-arylation through reaction conditions in a Friedel-Crafts alkylation?
A2: Several parameters can be adjusted to favor mono-arylation. The most effective strategies involve controlling stoichiometry, temperature, and catalyst choice.
-
Stoichiometry: Using a large excess of the aromatic substrate that is being alkylated can statistically favor the reaction with the starting material over the already-substituted product.[1][3] Molar ratios of the aromatic substrate to the alkylating agent of at least 10:1 are often recommended.[1]
-
Temperature: Lowering the reaction temperature can provide better kinetic control, favoring the desired mono-arylated product.[4] While this may require longer reaction times, it reduces the rate of subsequent arylations.[1][4]
-
Catalyst: The choice and concentration of the Lewis acid catalyst are critical. Using a milder catalyst (e.g., switching from AlCl₃ to FeCl₃ or ZnCl₂) or reducing the catalyst concentration can decrease the overall reactivity and improve selectivity, thereby minimizing the formation of poly-arylated byproducts.[1][5]
Q3: Are there alternative synthetic methods that inherently avoid over-arylation?
A3: Yes, the most common and effective alternative is a two-step sequence involving Friedel-Crafts acylation followed by reduction.[1][4]
-
Friedel-Crafts Acylation: An arene is reacted with an acyl halide or anhydride to form a diaryl ketone. The acyl group is strongly electron-withdrawing and deactivates the aromatic ring to which it is attached.[1][4] This deactivation prevents further substitution, effectively stopping the reaction at the mono-acylated stage.[4][6]
-
Reduction: The resulting diaryl ketone is then reduced to the corresponding diarylmethane. Common reduction methods include the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.[1]
This two-step approach offers superior control and often results in higher yields of the desired diarylmethane.[1] Modern cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada couplings, also provide highly selective routes to diarylmethanes, avoiding the issue of over-arylation entirely.[6][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during your synthesis.
Problem 1: Significant formation of triarylmethane and other high-boiling byproducts.
| Possible Cause | Suggested Solution |
| Insufficient excess of the arene substrate. | Increase the molar ratio of the arene to the alkylating agent. A ratio of 10:1 or higher is preferable.[1] |
| Reaction temperature is too high. | Lower the reaction temperature. Perform the reaction at 0°C or below and monitor progress closely.[1][4][5] |
| Catalyst is too active or concentration is too high. | Reduce the amount of Lewis acid catalyst or switch to a milder one (e.g., from AlCl₃ to FeCl₃).[1] |
Problem 2: Low conversion of the starting alkylating agent.
| Possible Cause | Suggested Solution |
| Insufficient catalyst activity. | Ensure the Lewis acid catalyst is fresh and anhydrous.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for the onset of over-arylation.[1] |
| Presence of moisture or other impurities. | Use anhydrous solvents and reagents. Ensure all glassware is thoroughly flame-dried before use.[1] |
Problem 3: Difficulty separating the desired diarylmethane from poly-arylated byproducts.
| Purification Method | Recommendation |
| Fractional Distillation | This is a common method for separation. Careful control of temperature and vacuum is essential due to potentially close boiling points.[1] |
| Column Chromatography | For smaller-scale reactions or when high purity is required, silica gel chromatography can be an effective separation technique.[1] |
| Crystallization | If the desired diarylmethane is a solid, recrystallization from a suitable solvent can be an excellent method for removing impurities.[1] |
Experimental Protocols
Protocol 1: Synthesis of a Diaryl Ketone via Friedel-Crafts Acylation
This protocol describes the synthesis of a diaryl ketone, the intermediate in the two-step alternative to direct alkylation.
Materials:
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Benzoyl chloride (1.0 eq)
-
Toluene (or another arene) (1.1 eq)
-
Dry dichloromethane (DCM) as solvent
-
Ice, concentrated HCl, water, saturated sodium bicarbonate solution, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.2 eq) and dry DCM. Cool the suspension to 0°C in an ice bath.
-
Add benzoyl chloride (1.0 eq) to the stirred suspension.
-
Add the arene (e.g., toluene, 1.1 eq) dropwise, ensuring the temperature remains at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[5]
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.[5][8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diaryl ketone by column chromatography or recrystallization.[5]
Protocol 2: Clemmensen Reduction of a Diaryl Ketone
This protocol outlines the reduction of the diaryl ketone to the final diarylmethane product.
Materials:
-
Diaryl ketone (1.0 eq)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene (solvent)
Procedure:
-
Prepare zinc amalgam by stirring zinc dust with a 5% mercury(II) chloride solution, then decanting the liquid and washing the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, add the diaryl ketone, toluene, concentrated HCl, and the prepared zinc amalgam.
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically to maintain a strongly acidic environment.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Separate the organic layer. Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the diarylmethane.[8]
Visual Guides
Caption: Troubleshooting workflow for addressing over-arylation.
Caption: Reaction pathways for desired vs. undesired over-arylation.
Caption: The highly selective two-step acylation/reduction pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Fluorodiphenylmethane
Welcome to the technical support center for the synthesis of 2-Fluorodiphenylmethane. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing this compound involve carbon-carbon bond formation, typically through cross-coupling reactions. The two most common and versatile approaches are the Suzuki-Miyaura coupling and the Grignard reaction. An alternative route is the direct electrophilic fluorination of diphenylmethane, though this can sometimes lead to issues with regioselectivity.
Q2: How do I choose between the Suzuki-Miyaura coupling and the Grignard reaction for my synthesis?
A2: The choice of method depends on several factors, including the availability of starting materials, functional group tolerance, and desired scale.
-
Suzuki-Miyaura Coupling: This method is often preferred for its high functional group tolerance, milder reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.[1] It is generally less sensitive to air and moisture compared to the Grignard reaction.
-
Grignard Reaction: This is a powerful C-C bond-forming reaction that is particularly useful when starting from aryl or benzyl halides. However, it requires strictly anhydrous conditions and is incompatible with acidic protons in the substrates.
Q3: What are the key safety considerations when working with the reagents for these syntheses?
A3: Safety is paramount. When running these reactions, it is important to:
-
Handle all reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Palladium catalysts, while generally used in small quantities, can be flammable and toxic.
-
Grignard reagents are highly reactive and can ignite on contact with air or moisture. Anhydrous solvents are essential.
-
Fluorinating agents can be highly toxic and corrosive.[2]
Troubleshooting Guides
Method 1: Suzuki-Miyaura Coupling
This section provides troubleshooting for the synthesis of this compound via the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.
Diagram of the Suzuki-Miyaura Coupling Workflow
References
Technical Support Center: Efficient Synthesis of 2-Fluorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the efficient synthesis of 2-Fluorodiphenylmethane. The content is designed to assist researchers in overcoming common challenges and optimizing their synthetic strategies.
Catalyst Selection and Reaction Methods
The synthesis of this compound can be effectively achieved through two primary catalytic methods: Palladium-catalyzed Suzuki-Miyaura coupling and Lewis acid-catalyzed Friedel-Crafts alkylation. The choice of method depends on the available starting materials, desired purity, and scalability of the reaction.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling offers a versatile and highly selective method for the synthesis of this compound. This reaction involves the cross-coupling of an organoboron compound (e.g., phenylboronic acid) with an organohalide (e.g., 2-fluorobenzyl bromide) in the presence of a palladium catalyst and a base.
Frequently Asked Questions (FAQs) for Suzuki-Miyaura Coupling
Q1: What are the most suitable palladium catalysts and ligands for the Suzuki-Miyaura coupling to synthesize this compound?
A1: The choice of catalyst and ligand is critical for a successful coupling. For the coupling of benzyl halides, catalyst systems that are effective for C(sp³)-C(sp²) bond formation are required. Common choices include:
-
Palladium source: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).
-
Ligands: Bulky, electron-rich phosphine ligands are often preferred to promote oxidative addition and reductive elimination steps. Examples include SPhos, XPhos, and JohnPhos.
Q2: What are common side reactions in the Suzuki-Miyaura synthesis of this compound?
A2: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the benzyl halide. This can be minimized by ensuring an oxygen-free environment.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. Using anhydrous solvents and the appropriate base can mitigate this.
-
Dehalogenation: The reduction of the benzyl halide to 2-fluorotoluene. This can be caused by an inefficient catalyst or the presence of active hydrogen sources.
Q3: How does the fluorine substituent on the benzyl halide affect the reaction?
A3: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the 2-fluorobenzyl halide. It can make the benzylic carbon more electrophilic, potentially facilitating oxidative addition. However, it can also affect the stability of the intermediates in the catalytic cycle.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | Inactive catalyst | Ensure all reagents and solvents are thoroughly degassed. Use a fresh batch of a reliable palladium catalyst or a more stable pre-catalyst. Maintain a strict inert atmosphere (Argon or Nitrogen).[1] |
| Incorrect base | The choice of base is crucial. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base depends on the specific substrates and solvent. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10-20 °C. | |
| Formation of Homocoupling Byproducts | Presence of oxygen | Thoroughly degas all solvents and reagents before use. Maintain a positive pressure of inert gas throughout the reaction. |
| Protodeboronation of Boronic Acid | Presence of excess water or prolonged reaction time at high temperature | Use anhydrous solvents or a controlled amount of water. Consider using the more stable pinacol ester of the boronic acid.[1] |
| Difficulty in Product Purification | Incomplete reaction or formation of byproducts | Monitor the reaction to ensure it goes to completion. Re-optimize reaction conditions to minimize side reactions. Employ alternative purification techniques like preparative HPLC if necessary.[1] |
Quantitative Data for Catalyst Systems (for similar Benzyl Halide Couplings)
The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of benzyl halides with phenylboronic acid, which can serve as a guide for optimizing the synthesis of this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (5) | JohnPhos (10) | K₂CO₃ (3.0) | DMF | Microwave (variable) | 0.33 | 50 | |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.5) | Dioxane / H₂O (4:1) | 90 | - | - | [2] |
| PdCl₂(dppf) (2) | - | Cs₂CO₃ (3.0) | THF / H₂O (10:1) | 77 | 23 | High | [3] |
Note: The yields are substrate-dependent, and optimization is recommended for each specific reaction.
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the synthesis of this compound via Suzuki-Miyaura coupling.
Materials:
-
2-Fluorobenzyl bromide (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the 2-fluorobenzyl bromide, phenylboronic acid, and the base.
-
Add the palladium catalyst and the phosphine ligand.
-
Seal the flask, and then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Friedel-Crafts Alkylation Approach
The Friedel-Crafts alkylation provides a more direct, though potentially less selective, route to this compound. This reaction involves the alkylation of benzene with a 2-fluorobenzyl halide in the presence of a Lewis acid catalyst.
Frequently Asked Questions (FAQs) for Friedel-Crafts Alkylation
Q1: Which Lewis acids are most effective for the Friedel-Crafts alkylation to form this compound?
A1: Strong Lewis acids are typically required. The catalytic activity generally follows the order: AlCl₃ > FeCl₃ > ZnCl₂.[4] The choice of catalyst can influence reaction rate and selectivity.
Q2: What are the major limitations and side reactions of the Friedel-Crafts alkylation for this synthesis?
A2: The main limitations include:
-
Polyalkylation: The product, this compound, is more reactive than the starting material (benzene), leading to the formation of di- and poly-benzylated products. Using a large excess of benzene can minimize this.[5]
-
Carbocation Rearrangement: While less of a concern with benzylic halides, rearrangements can occur with other alkyl halides.[2][6]
-
Deactivation of Aromatic Ring: The reaction does not work well with strongly deactivated aromatic rings.[7]
Q3: How can I control the regioselectivity of the alkylation on the benzene ring?
A3: In the case of unsubstituted benzene, regioselectivity is not a concern. If a substituted benzene is used, the directing effects of the substituent will determine the position of alkylation.
Troubleshooting Guide for Friedel-Crafts Alkylation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | Inactive catalyst | Use freshly opened or properly stored anhydrous Lewis acid. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.[4] |
| Suboptimal reactant ratio | Use a large excess of benzene relative to the 2-fluorobenzyl halide to favor mono-alkylation.[5] | |
| Incorrect reaction temperature | Maintain a low reaction temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side products.[8] | |
| Formation of Polyalkylated Byproducts | Product is more reactive than starting material | Use a significant molar excess of benzene.[5] |
| Formation of Tarry Residues | Uncontrolled reaction or polymerization | Add the Lewis acid catalyst portion-wise to manage the exothermic reaction. Ensure efficient stirring. |
Quantitative Data for Lewis Acid Catalysts (for Diphenylmethane Synthesis)
The following table summarizes the performance of common Lewis acid catalysts for the synthesis of diphenylmethane, which can serve as a reference for the synthesis of this compound.
| Catalyst | Benzylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Benzyl chloride | Benzene (excess) | Reflux | 1 | 49.5-52.5 | Organic Syntheses, Coll. Vol. 1, p.226 (1941) |
| FeCl₃ | Benzyl chloride | Benzene (excess) | 65 | 2 | ~90 (GC yield) | [4] |
| ZnCl₂ | Benzyl chloride | Benzene (excess) | Reflux | - | Lower than FeCl₃ | [4] |
Note: Reaction conditions are not identical, and this data provides a general performance trend.
Detailed Experimental Protocol for Friedel-Crafts Alkylation
This protocol provides a general procedure for the synthesis of this compound via Friedel-Crafts alkylation.
Materials:
-
Benzene (large excess, also acts as solvent)
-
2-Fluorobenzyl chloride (1.0 equiv)
-
Anhydrous Lewis acid (e.g., AlCl₃ or FeCl₃, catalytic to stoichiometric amount)
-
Ice-water bath
-
Aqueous HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a reflux condenser, place the anhydrous benzene.
-
Cool the flask in an ice-water bath.
-
Slowly add the anhydrous Lewis acid to the stirred benzene.
-
Add the 2-fluorobenzyl chloride dropwise from the dropping funnel to the reaction mixture.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion is confirmed by TLC or GC analysis.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing some concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation or column chromatography.
Logical Relationship for Friedel-Crafts Alkylation
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. askthenerd.com [askthenerd.com]
- 6. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 2-Fluorodiphenylmethane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of 2-Fluorodiphenylmethane.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or Decreased Yield on Scale-Up
Q1: We are observing a significant drop in the yield of this compound when moving from laboratory-scale to pilot-plant production. What are the potential causes and how can we troubleshoot this?
A1: A decrease in yield during scale-up is a common challenge.[1] Several factors could be contributing to this issue:
-
Inefficient Mixing and Heat Transfer: In larger reaction vessels, achieving uniform mixing and maintaining consistent temperature control is more difficult. This can lead to localized "hot spots" or areas of poor reagent distribution, resulting in side reactions and reduced product formation.[1]
-
Changes in Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction profile. A rate that is optimal at a small scale may be too fast or too slow at a larger scale, leading to impurity formation or incomplete reactions.[1]
-
Catalyst Deactivation: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are highly sensitive to moisture. In a larger-scale setup, there are more opportunities for moisture ingress from the atmosphere, solvents, or reactants, leading to catalyst deactivation.
-
Extended Reaction Times: Longer processing times at a larger scale can lead to product degradation or the formation of byproducts.
Troubleshooting Steps:
-
Optimize Agitation: Re-evaluate and optimize the stirrer speed and impeller design for the larger reactor volume to ensure efficient mixing.
-
Improve Temperature Control: Implement a more robust temperature control system, potentially with multiple heating/cooling jackets or internal cooling coils.[1]
-
Controlled Reagent Addition: Utilize a programmable pump for precise and controlled addition of the reactants. Conduct studies to determine the optimal addition rate for the scaled-up process.[1]
-
Ensure Anhydrous Conditions: Rigorously dry all solvents, reactants, and glassware. Operate under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Reaction Monitoring: Closely monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal reaction time and prevent prolonged exposure to harsh conditions.
Issue 2: Formation of Impurities and Byproducts
Q2: Our scaled-up synthesis of this compound is producing a higher percentage of impurities, particularly polyalkylated and isomeric products. How can we minimize their formation?
A2: The formation of multiple products is a well-known issue in Friedel-Crafts alkylation reactions. The primary impurities in the synthesis of this compound are likely to be other isomers (e.g., 4-Fluorodiphenylmethane) and polyalkylated species.
-
Polyalkylation: The product, this compound, is itself susceptible to further alkylation, leading to the formation of di- and tri-substituted products. This is because the initial alkyl group activates the aromatic ring.[2][3]
-
Isomer Formation: Friedel-Crafts alkylation can lead to a mixture of ortho, meta, and para isomers. The ratio of these isomers can be influenced by reaction temperature and the choice of catalyst.
-
Carbocation Rearrangements: Although less likely with a benzyl halide, carbocation rearrangements can occur, leading to undesired structural isomers.[2][4][5]
Troubleshooting Steps:
-
Control Stoichiometry: Use a large excess of the fluorobenzene reactant relative to the benzyl chloride. This will statistically favor the mono-alkylation product.[4]
-
Optimize Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the desired isomer and reduce the rate of side reactions.
-
Choice of Catalyst: While AlCl₃ is common, exploring milder Lewis acid catalysts might offer better selectivity.
-
Solvent Effects: The choice of solvent can influence the isomer distribution. Experiment with different solvents to find the optimal conditions for the desired product.
Issue 3: Difficulties in Product Purification at Scale
Q3: The purification of this compound via column chromatography is not feasible for our large-scale production. What are the alternative purification strategies?
A3: Scaling up purification requires moving away from traditional laboratory techniques. Here are some strategies for large-scale purification:
-
Fractional Distillation: Given that this compound is a liquid, fractional distillation under reduced pressure is a highly effective and scalable method for separating it from impurities with different boiling points.
-
Crystallization: If the product can be solidified or a solid derivative can be formed, crystallization is an excellent method for achieving high purity on a large scale.[1] This would involve finding a suitable solvent system from which the desired product selectively crystallizes.
-
Liquid-Liquid Extraction: This can be used to remove water-soluble impurities and unreacted starting materials during the work-up process.
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Synthesis Parameters for this compound (Illustrative)
| Parameter | Laboratory Scale (e.g., 100g) | Pilot Scale (e.g., 10kg) | Key Challenges on Scale-Up |
| Yield | Typically 70-85% | Often drops to 50-65% | Inefficient heat and mass transfer, side reactions.[1] |
| Reaction Time | 2-4 hours | 6-10 hours | Potential for product degradation with longer times. |
| Purity (Crude) | ~90% | 75-85% | Increased formation of polyalkylated and isomeric byproducts. |
| Heat Control | Ice bath, simple stirring | Jacketed reactor, internal cooling coils | Localized hot spots leading to side reactions.[1] |
| Purification | Column Chromatography | Fractional Distillation, Crystallization | Chromatography is not economically viable at this scale.[1] |
Note: The values in this table are illustrative and can vary significantly based on the specific process and equipment.
Experimental Protocols
Key Experimental Protocol: Friedel-Crafts Alkylation for this compound (Scale-Up Considerations)
This protocol outlines a general procedure for the synthesis of this compound, highlighting critical parameters for scale-up.
Materials:
-
Fluorobenzene (large excess)
-
Benzyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or another suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: In a suitably sized, clean, and dry glass-lined reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser connected to a gas scrubber, charge the anhydrous aluminum chloride.
-
Solvent and Reactant Addition: Under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane followed by fluorobenzene. The large excess of fluorobenzene also serves as a solvent.
-
Cooling: Cool the stirred mixture to 0-5 °C using a cooling jacket.
-
Controlled Addition of Benzyl Chloride: Slowly add benzyl chloride to the reaction mixture via the addition funnel over a period of 2-4 hours, maintaining the internal temperature at 0-5 °C. The addition rate is a critical parameter to control to minimize exotherms and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by transferring the mixture to a separate vessel containing crushed ice and dilute hydrochloric acid with vigorous stirring. This should be done in a well-ventilated area as HCl gas will be evolved.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess fluorobenzene by distillation.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Mandatory Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yield during scale-up.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Fluorodiphenylmethane and 4-Fluorodiphenylmethane in Electrophilic Aromatic Substitution
The introduction of a fluorine atom onto a diphenylmethane scaffold significantly influences its chemical reactivity. The position of this substituent, whether at the ortho (2-position) or para (4-position) of one of the phenyl rings, dictates the electronic and steric environment of the molecule, thereby affecting the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.
Theoretical Considerations: Electronic and Steric Effects
The reactivity of 2-Fluorodiphenylmethane and 4-Fluorodiphenylmethane in EAS is primarily governed by the interplay of the inductive and resonance effects of the fluorine substituent and the benzyl group, as well as steric hindrance.
4-Fluorodiphenylmethane:
In 4-Fluorodiphenylmethane, the fluorine atom is located at the para position of one phenyl ring. Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which is an activating effect. For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring. Despite this deactivation, the resonance effect directs incoming electrophiles to the ortho and para positions relative to the fluorine. In the case of the fluorinated ring of 4-Fluorodiphenylmethane, the positions ortho to the fluorine (and meta to the benzyl group) are the most likely sites of substitution. The second, unsubstituted phenyl ring is activated by the electron-donating benzyl group and will also be susceptible to electrophilic attack, primarily at its ortho and para positions.
This compound:
In this compound, the fluorine atom is in the ortho position. Similar to the 4-isomer, the fluorine atom deactivates the ring it is attached to through its -I effect. The +R effect will direct incoming electrophiles to the ortho and para positions relative to the fluorine. However, the ortho-position of the fluorine introduces significant steric hindrance, which can disfavor substitution at the adjacent positions. The close proximity of the fluorine and benzyl groups may also lead to through-space electronic interactions that could modulate the reactivity of both rings in a more complex manner than in the 4-isomer. The unsubstituted ring remains activated by the benzyl group.
Based on these principles, one can qualitatively predict that the overall rate of electrophilic substitution on the fluorinated ring of 4-Fluorodiphenylmethane might be slightly higher than on the fluorinated ring of this compound due to reduced steric hindrance. However, the reactivity of the unsubstituted ring in both isomers is expected to be a significant factor in the overall reaction outcome.
Experimental Data: Characterization of Isomers
While comparative kinetic data is unavailable, the structural integrity of the starting materials can be confirmed by their spectroscopic data.
| Compound | 1H NMR (CDCl3, 500 MHz) δ (ppm) | 13C NMR (CDCl3, 125 MHz) δ (ppm) |
| This compound | 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H), 3.99 (s, 2H) | 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz), 35.0 |
| 4-Fluorodiphenylmethane | 7.27 (d, J = 7.0 Hz, 2H), 7.19 (t, J = 7.5 Hz, 1H), 7.16-7.11 (m, 4H), 6.95 (t, J = 8.5 Hz, 2H), 3.94 (s, 2H) | 161.6 (d, J = 245.3 Hz), 141.1, 136.9 (d, J = 3.1 Hz), 130.4 (d, J = 7.75 Hz), 129.0, 128.7, 126.3, 115.4 (d, J = 21.0 Hz), 41.3 |
Experimental Protocols for Reactivity Studies
To quantitatively compare the reactivity of this compound and 4-Fluorodiphenylmethane, competitive and independent kinetic experiments for electrophilic aromatic substitution reactions such as nitration or bromination would be required. Below are representative protocols that could be adapted for such studies.
Protocol 1: Competitive Nitration
A competitive nitration experiment would provide the relative rates of reaction between the two isomers.
Materials:
-
This compound
-
4-Fluorodiphenylmethane
-
Nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid)
-
Inert solvent (e.g., dichloromethane or acetic anhydride)
-
Internal standard for GC or HPLC analysis (e.g., a stable, unreactive aromatic compound)
Procedure:
-
Equimolar amounts of this compound, 4-Fluorodiphenylmethane, and the internal standard are dissolved in the chosen inert solvent in a reaction vessel equipped with a stirrer and a thermometer.
-
The solution is cooled to a specific temperature (e.g., 0 °C).
-
A sub-stoichiometric amount of the pre-cooled nitrating agent is added dropwise to the stirred solution, maintaining the temperature.
-
The reaction is allowed to proceed for a specific time, ensuring that the conversion is kept low (typically <10%) to approximate initial rates.
-
The reaction is quenched by pouring the mixture into ice-water.
-
The organic layer is separated, washed with water and a mild base (e.g., sodium bicarbonate solution), dried over an anhydrous salt (e.g., MgSO₄), and filtered.
-
The product mixture is analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the unreacted starting materials and the various nitrated products. The relative rate can be calculated from the relative consumption of the starting materials.
Protocol 2: Independent Bromination and Product Distribution Analysis
Independent bromination of each isomer would reveal the regioselectivity of the reaction for each substrate.
Materials:
-
This compound or 4-Fluorodiphenylmethane
-
Brominating agent (e.g., N-Bromosuccinimide (NBS) or Bromine)
-
Catalyst (e.g., Iron(III) bromide or acetic acid)
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
Procedure:
-
The fluorodiphenylmethane isomer is dissolved in the inert solvent in a reaction vessel.
-
The catalyst, if required, is added.
-
The brominating agent is added portion-wise or dropwise at a controlled temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The reaction is worked up by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.
-
The organic layer is dried and the solvent is removed under reduced pressure.
-
The crude product mixture is analyzed by ¹H NMR, ¹³C NMR, and GC-MS to identify and quantify the different isomeric brominated products.
Visualization of Reaction Pathways
The logical workflow for a comparative reactivity study can be visualized as follows:
Caption: Experimental workflow for comparing the reactivity of 2- and 4-Fluorodiphenylmethane.
The proposed electrophilic substitution mechanism proceeds through a Wheland intermediate (arenium ion). The stability of this intermediate is a key factor in determining the rate and regioselectivity.
Caption: General mechanism for electrophilic aromatic substitution.
Conclusion
In the absence of direct comparative experimental data, a definitive quantitative comparison of the reactivity of this compound and 4-Fluorodiphenylmethane remains elusive. However, based on fundamental principles of physical organic chemistry, it is reasonable to hypothesize that both isomers will undergo electrophilic aromatic substitution, with the reaction potentially occurring on either the fluorinated or the unsubstituted ring. The 4-fluoro isomer is expected to be slightly more reactive on the fluorinated ring due to lesser steric hindrance compared to the 2-fluoro isomer. The unsubstituted ring in both molecules provides a reactive site that will compete with the fluorinated ring.
To provide a conclusive answer, dedicated kinetic and product analysis studies, following protocols similar to those outlined above, are necessary. Such studies would provide invaluable data for medicinal chemists and materials scientists seeking to fine-tune the properties of diphenylmethane-based structures through strategic fluorination.
A Comparative Guide to the Biological Activity of 2-Fluorodiphenylmethane Analogs: Focus on Anticancer Properties of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of derivatives structurally related to 2-Fluorodiphenylmethane, with a specific focus on the in-vitro anticancer activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. Due to a lack of comprehensive studies on a series of direct this compound derivatives, this guide synthesizes available quantitative data on closely related analogs to provide insights into their therapeutic potential.
The strategic incorporation of fluorine into drug candidates can significantly enhance metabolic stability and binding affinity. The 2-(4-Fluorophenyl)-N-phenylacetamide scaffold represents a promising area of investigation for novel therapeutic agents.
Quantitative Data Summary: Anticancer Activity
The cytotoxic effects of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.
| Compound ID | R Group (Substitution on N-phenyl ring) | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2a | 2-NO₂ | PC3 (Prostate Carcinoma) | > 100 | Imatinib | 40 |
| 2b | 3-NO₂ | PC3 (Prostate Carcinoma) | 52 | Imatinib | 40 |
| 2c | 4-NO₂ | PC3 (Prostate Carcinoma) | 80 | Imatinib | 40 |
| 2d | 2-OCH₃ | PC3 (Prostate Carcinoma) | > 100 | Imatinib | 40 |
| 2e | 3-OCH₃ | PC3 (Prostate Carcinoma) | > 100 | Imatinib | 40 |
| 2f | 4-OCH₃ | PC3 (Prostate Carcinoma) | > 100 | Imatinib | 40 |
| 2a | 2-NO₂ | MCF-7 (Breast Adenocarcinoma) | > 100 | Imatinib | 98 |
| 2b | 3-NO₂ | MCF-7 (Breast Adenocarcinoma) | > 100 | Imatinib | 98 |
| 2c | 4-NO₂ | MCF-7 (Breast Adenocarcinoma) | 100 | Imatinib | 98 |
| 2d | 2-OCH₃ | MCF-7 (Breast Adenocarcinoma) | > 100 | Imatinib | 98 |
| 2e | 3-OCH₃ | MCF-7 (Breast Adenocarcinoma) | > 100 | Imatinib | 98 |
| 2f | 4-OCH₃ | MCF-7 (Breast Adenocarcinoma) | > 100 | Imatinib | 98 |
Data Interpretation:
-
The presence of a nitro (NO₂) group on the N-phenyl ring appears to be more favorable for cytotoxic activity compared to a methoxy (OCH₃) group.[1][2]
-
Compounds with a nitro group at the meta position (Compound 2b) and para position (Compound 2c) showed the highest activity against the PC3 prostate carcinoma cell line.[1][2]
-
Compound 2c, with a para-nitro substituent, was the most active against the MCF-7 breast cancer cell line, with an IC50 value comparable to the reference drug imatinib.[1][2]
-
All tested compounds with a methoxy group (2d-2f) exhibited low cytotoxicity against both cell lines.[1][2]
Experimental Protocols
In-vitro Cytotoxicity Evaluation using MTS Assay
This protocol is based on the methodology described for assessing the anticancer activity of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.[1][2]
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., PC3 and MCF-7) are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and allowed to attach overnight.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (a known anticancer drug like imatinib) are also included.
3. Incubation:
-
The plates are incubated for a period of 48 to 72 hours under the standard culture conditions.
4. Cell Viability Assessment (MTS Assay):
-
After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well according to the manufacturer's instructions.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of MTS to a formazan product by viable cells.
-
The absorbance of the formazan product is measured at a wavelength of 490 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Experimental Workflow for Anticancer Screening
The following diagram illustrates the general workflow for the synthesis and in-vitro screening of novel compounds for anticancer activity.
Caption: Workflow for Synthesis and Cytotoxicity Screening.
Conceptual Signaling Pathway of Apoptosis Induction
While the precise signaling pathways for these specific compounds have not been fully elucidated, many cytotoxic agents induce apoptosis. The following is a generalized diagram of a potential mechanism of action.
Caption: Generalized Apoptosis Induction Pathway.
References
- 1. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Fluorodiphenylmethane Purity Assessment
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 2-Fluorodiphenylmethane is paramount. As a key structural motif in medicinal chemistry, its purity directly influences reaction yields, impurity profiles of subsequent products, and the ultimate safety and efficacy of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of principal analytical techniques for assessing the purity of this compound, supported by detailed experimental protocols and comparative data.
The primary analytical methods for the purity assessment of small organic molecules such as this compound include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and limitations regarding sensitivity, selectivity, and the nature of impurities they can effectively detect.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, including the expected impurity profile, the need for quantitation, and the desired sensitivity.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/DAD) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection and identification.[1][2] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection typically by UV absorbance.[1][3] | Intrinsic quantitative analysis based on the direct relationship between the NMR signal integral and the number of atomic nuclei, measured against a certified internal standard.[3] |
| Primary Use | Purity and impurity profiling, especially for volatile and semi-volatile impurities and starting materials.[1][4] | Purity and impurity profiling for a wide range of non-volatile or thermally labile compounds.[5] | Absolute purity determination without the need for a specific reference standard of the analyte; structural confirmation.[3] |
| Sensitivity | High (ng/L to µg/mL), excellent for trace impurity detection.[3] | High (µg/mL range), very sensitive for compounds with a UV chromophore.[3][6] | Lower compared to chromatographic methods, typically requires mg quantities of sample. |
| Impurity ID | Excellent for identifying unknown volatile impurities through mass spectral library matching.[7] | Limited; identification relies on comparison with known standards or hyphenation with mass spectrometry (LC-MS).[2] | Excellent for structural elucidation of impurities if they can be isolated or are present in sufficient concentration.[1] |
| Analysis Time | Relatively fast, typically 15-30 minutes per sample.[2] | Moderate, typically 10-30 minutes per sample.[2] | Fast per sample, but requires longer setup and data processing for accurate quantitation.[2] |
| Advantages | High resolution, high sensitivity, and definitive identification of volatile impurities.[4] | Versatile, robust, and applicable to a wide range of compounds.[8] | Primary method, highly accurate and precise, provides structural information.[9][10] |
| Limitations | Requires analytes to be volatile and thermally stable.[2] | Thermally labile compounds may degrade at high temperatures. | Lower sensitivity, potential for signal overlap in complex mixtures. |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and accurate results. The following protocols are tailored for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for identifying and quantifying volatile impurities that may be present from the synthesis of this compound, such as residual starting materials or side-products.
-
Instrumentation : Gas chromatograph equipped with a mass spectrometer (MS).
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as needed for calibration standards.
-
-
GC Conditions :
-
Column : DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector : Split/splitless injector at 280°C. A split ratio of 50:1 is typical for purity analysis.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[2]
-
Oven Temperature Program : Initial temperature: 80°C, hold for 2 minutes. Ramp at 15°C/min to 280°C. Hold for 5 minutes at 280°C.[2]
-
-
MS Conditions :
-
Data Analysis : Purity is calculated based on the area percentage of the main peak relative to the total peak area. Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for separating this compound from non-volatile impurities, including isomers or polyalkylated byproducts.
-
Instrumentation : HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Sample Preparation :
-
Prepare a stock solution of this compound (approx. 1 mg/mL) in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions :
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[5]
-
Mobile Phase : A gradient of Acetonitrile (Solvent A) and Water (Solvent B).
-
Gradient : Start with 50% A, increase to 95% A over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 1.0 mL/min.[5]
-
Column Temperature : 30°C.[5]
-
Detection : UV at 254 nm.[5]
-
-
Data Analysis : Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
Quantitative ¹H-NMR (qNMR)
qNMR provides a direct measurement of purity against a certified internal standard, making it a powerful primary method for quantification.
-
Instrumentation : NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh a specific amount (e.g., 10-20 mg) of the synthesized this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a clean vial. The standard should have a known purity and a signal that does not overlap with the analyte signals.[3]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Acquisition :
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.
-
Use a 90° pulse angle.
-
-
Data Analysis :
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.
-
Workflow and Logic Visualization
To ensure comprehensive purity assessment, a structured workflow is essential. The following diagram illustrates a typical process for analyzing a synthesized batch of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Spectroscopy [www2.chemistry.msu.edu]
- 10. nanoqam.ca [nanoqam.ca]
A Comparative Analysis of Fluorinated Diphenylmethane Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a paramount strategy in medicinal chemistry to enhance pharmacological properties. This guide provides a comparative study of fluorinated diphenylmethane isomers, offering a detailed examination of their synthesis, physicochemical characteristics, and biological activities. By presenting quantitative data and detailed experimental protocols, this document aims to serve as a valuable resource for the rational design and development of novel therapeutics based on the diphenylmethane scaffold.
Physicochemical Properties: A Quantitative Comparison
The position of fluorine substitution on the diphenylmethane scaffold significantly influences its physicochemical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles. A summary of available data for mono- and di-fluorinated isomers is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | logP (octanol/water) | pKa |
| Diphenylmethane | C₁₃H₁₂ | 168.23 | 22 - 24[1] | 264[1] | 1.006[1] | 4.14 | ~32.2[1] |
| 2-Fluorodiphenylmethane | C₁₃H₁₁F | 186.23 | - | - | 1.076 - 1.08 | - | - |
| 3-Fluorodiphenylmethane | C₁₃H₁₁F | 186.23 | - | - | - | - | - |
| 4-Fluorodiphenylmethane | C₁₃H₁₁F | 186.23 | - | - | - | - | - |
| 4,4'-Difluorodiphenylmethane | C₁₃H₁₀F₂ | 204.22 | 28 - 30[2][3] | 258 - 265[2][3] | 1.145 - 1.16[2] | - | - |
Synthesis of Fluorinated Diphenylmethane Isomers
The synthesis of fluorinated diphenylmethane isomers can be achieved through various established organic chemistry reactions. The primary strategies involve Friedel-Crafts alkylation and reactions involving Grignard reagents.
A general workflow for the synthesis is outlined below:
Caption: General synthetic routes to fluorinated diphenylmethane isomers.
Experimental Protocol: Synthesis of 4,4'-Difluorodiphenylmethane
This two-step protocol involves the reaction of fluorobenzene with formaldehyde followed by oxidation.[4][5]
Part A: Synthesis of Difluorodiphenylmethane Isomers
-
Reaction Setup: In a suitable reaction vessel, combine fluorobenzene, which also serves as the solvent, and an organic sulfonic acid catalyst (e.g., methanesulfonic acid).
-
Addition of Formaldehyde: Slowly add formaldehyde to the stirred mixture. The reaction temperature is maintained between -15°C and 70°C, with a preference for 0°C to 25°C.
-
Reaction Monitoring: Stir the reaction until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, add a small amount of water. The acidic catalyst phase will separate and can be removed. Wash the organic layer containing the difluorodiphenylmethane isomers with water.
-
Isolation: The product, a mixture of 4,4'- and 2,4'-difluorodiphenylmethane, is isolated. This crude product can be used directly in the next step or purified by distillation.
Part B: Oxidation to 4,4'-Difluorobenzophenone (a related compound, demonstrating the reactivity of the methylene bridge)
While the direct oxidation of the diphenylmethane to other derivatives is a common subsequent step, for the purpose of obtaining the diphenylmethane itself, Part A is the key procedure. Further functionalization can be achieved through various oxidation methods.
Biological Activity: A Comparative Outlook
The introduction of fluorine can significantly modulate the biological activity of diphenylmethane derivatives. Fluorine's high electronegativity can alter binding affinities to biological targets, and its substitution can block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
A conceptual workflow for assessing the biological activity of these isomers is presented below:
Caption: Workflow for comparing the biological profiles of fluorinated isomers.
Experimental Protocol: Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of the fluorinated diphenylmethane isomers to a specific receptor of interest.[6][7][8][9][10]
-
Preparation of Materials:
-
Prepare a membrane suspension from cells or tissues expressing the target receptor.
-
Select a suitable radioligand that is known to bind to the target receptor.
-
Prepare a series of dilutions of the unlabeled test compounds (fluorinated diphenylmethane isomers).
-
-
Assay Setup:
-
In a 96-well filter plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for evaluating the pharmacokinetic properties of the fluorinated diphenylmethane isomers in an animal model.[11][12]
-
Animal Model: Select an appropriate animal model (e.g., rats or mice).
-
Compound Administration: Administer the test compound to the animals via the desired route (e.g., intravenous bolus and oral gavage to determine bioavailability).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after compound administration.
-
Sample Processing: Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in the plasma/serum samples.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to perform a non-compartmental analysis of the plasma concentration-time data.
-
Determine key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t₁/₂): The time required for the plasma concentration of the drug to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation (calculated from oral and IV data).
-
-
Conclusion
This guide provides a foundational framework for the comparative study of fluorinated diphenylmethane isomers. The presented data and experimental protocols are intended to aid researchers in the systematic evaluation of these compounds. Further experimental work is necessary to fill the existing data gaps, particularly concerning the physicochemical properties and biological activities of a wider range of isomers. Such studies will be instrumental in elucidating structure-activity relationships and guiding the design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Diphenylmethane - Wikipedia [en.wikipedia.org]
- 2. 4,4'-Difluorodiphenylmethane | 457-68-1 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. US20090177014A1 - Process for Preparing 4,4' Difluorobenzophenone - Google Patents [patents.google.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. admescope.com [admescope.com]
- 12. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
A Spectroscopic Showdown: Unmasking the Positional Isomers of Fluorodiphenylmethane
A detailed comparative analysis of 2-fluorodiphenylmethane, 3-fluorodiphenylmethane, and 4-fluorodiphenylmethane, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive guide for researchers, scientists, and drug development professionals. This guide summarizes key quantitative data, outlines experimental protocols, and visualizes the analytical workflow.
The introduction of a single fluorine atom onto one of the phenyl rings of diphenylmethane creates three distinct positional isomers: this compound (2-F-DPM), 3-fluorodiphenylmethane (3-F-DPM), and 4-fluorodiphenylmethane (4-F-DPM). While structurally similar, the position of the fluorine atom significantly influences the electronic environment of the molecule, leading to distinguishable spectroscopic fingerprints. This guide provides a side-by-side comparison of these isomers based on available spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data Summary
| Compound | Methylene Protons (CH₂) Chemical Shift (δ, ppm) | Aromatic Protons Chemical Shift (δ, ppm) |
| 2-F-DPM | 3.99 (s) | 7.28 (t, J = 7.5 Hz, 2H), 7.22-7.17 (m, 4H), 7.13 (t, J = 9.5 Hz, 1H), 7.05-7.00 (m, 2H)[1] |
| 3-F-DPM | 3.96 (s) | 7.32-7.20 (m, 3H), 7.17-7.14 (m, 2H), 6.99-6.88 (m, 4H) |
| 4-F-DPM | 3.94 (s) | 7.27 (d, J = 7.0 Hz, 2H), 7.19 (t, J = 7.5 Hz, 1H), 7.16-7.11 (m, 4H), 6.95 (t, J = 8.5 Hz, 2H)[1] |
¹³C NMR Data Summary
| Compound | Methylene Carbon (CH₂) Chemical Shift (δ, ppm) | Aromatic Carbons Chemical Shift (δ, ppm) |
| 2-F-DPM | 35.0 | 161.1 (d, J = 243.8 Hz), 140.0, 131.2 (d, J = 4.3 Hz), 129.0, 128.7, 128.3, 128.1 (d, J = 8.0 Hz), 126.4, 124.2 (d, J = 2.9 Hz), 115.5 (d, J = 21.9 Hz)[1] |
| 3-F-DPM | 41.8 | 163.0 (d, J = 243.3 Hz), 143.8 (d, J = 7.2 Hz), 140.8, 130.1 (d, J = 8.1 Hz), 129.0, 128.7, 126.5, 124.7 (d, J = 2.9 Hz), 116.1 (d, J = 21.9 Hz), 113.2 (d, J = 21.0 Hz) |
| 4-F-DPM | 41.3 | 161.6 (d, J = 245.3 Hz), 141.1, 136.9 (d, J = 3.1 Hz), 130.4 (d, J = 7.75 Hz), 129.0, 128.7, 126.3, 115.4 (d, J = 21.0 Hz)[1] |
¹⁹F NMR Data Summary
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
| 2-F-DPM | -119.2 |
| 3-F-DPM | -113.3 |
| 4-F-DPM | -115.8 |
Note: ¹⁹F NMR data is predicted based on typical chemical shift ranges for aryl fluorides and may vary depending on experimental conditions.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of all three isomers.
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 2-F-DPM | C₁₃H₁₁F | 187.0923 | 187.0913[1] |
| 3-F-DPM | C₁₃H₁₁F | 187.0923 | Data not available |
| 4-F-DPM | C₁₃H₁₁F | 187.0923 | 187.0912[1] |
Infrared (IR) Spectroscopy
The IR spectra of these aromatic compounds are expected to show characteristic bands for C-H and C=C stretching and bending vibrations. The position of the C-F stretching vibration will be a key differentiator.
| Compound | C-H (aromatic) Stretch (cm⁻¹) | C=C (aromatic) Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 2-F-DPM | ~3100-3000 | ~1600-1450 | ~1270-1200 |
| 3-F-DPM | ~3100-3000 | ~1600-1450 | ~1250-1180 |
| 4-F-DPM | ~3100-3000 | ~1600-1450 | ~1240-1170 |
Note: IR data is predicted based on typical group frequencies for aromatic and fluorinated compounds.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.
NMR Spectroscopy
NMR spectra were recorded on a 500 MHz spectrometer.[1] Samples were dissolved in deuterated chloroform (CDCl₃). For ¹H NMR, chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] For ¹³C NMR, the solvent peak of CDCl₃ was used as an internal standard (δ = 77.2 ppm).[1]
Mass Spectrometry
High-resolution mass spectra (HRMS) were obtained using an Atmospheric Pressure Chemical Ionization (APCI) source on a UPLC-Q-ToF mass spectrometer.[1]
Infrared Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr) or as a thin film.
Experimental Workflow
The general workflow for the spectroscopic analysis of the fluorodiphenylmethane isomers is outlined below.
Caption: General workflow for the spectroscopic comparison of fluorodiphenylmethane isomers.
This guide provides a foundational comparison of the spectroscopic properties of 2-F, 3-F, and 4-F diphenylmethane. The distinct shifts in NMR and characteristic vibrations in IR, driven by the position of the fluorine substituent, allow for their unambiguous differentiation, which is critical for applications in medicinal chemistry and material science.
References
Assessing the Electronic Effects of Fluorine in 2-Fluorodiphenylmethane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electronic effects of the fluorine atom in 2-Fluorodiphenylmethane against its non-fluorinated parent compound and other halogen-substituted analogues. By presenting key experimental data, this document aims to offer researchers a clear, data-driven understanding of how the unique properties of fluorine influence this chemical scaffold, a common motif in medicinal chemistry and materials science.
Introduction to Electronic Effects of Fluorine
The fluorine atom is a unique substituent in organic chemistry, exerting a dual electronic influence on aromatic systems. Its high electronegativity results in a powerful electron-withdrawing inductive effect (-I), while its lone pairs can participate in a weaker, electron-donating resonance effect (+R).[1][2][3][4] In the case of fluorinated aromatics, the inductive effect typically dominates, leading to an overall electron-withdrawing character.[1] This interplay of effects can significantly alter a molecule's reactivity, acidity, and spectroscopic properties. This guide will explore these effects through a comparative analysis of this compound and related compounds.
Comparative Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of a molecule. The chemical shifts of nuclei are sensitive to the electron density around them, providing a direct measure of the electronic influence of substituents.
¹H and ¹³C NMR Chemical Shifts
The following table summarizes the ¹H and ¹³C NMR chemical shifts for the methylene bridge (CH₂) and the carbon atom of the substituted phenyl ring to which the halogen is attached (C-X) in 2-halodiphenylmethanes. These shifts provide insight into how the electron-withdrawing nature of the halogen affects the electron density of the molecule.
| Compound | Substituent (X) | ¹H NMR (δ, ppm) of CH₂ | ¹³C NMR (δ, ppm) of CH₂ | ¹³C NMR (δ, ppm) of C-X |
| Diphenylmethane | H | 3.97 | 42.1 | 141.3 |
| This compound | F | 3.99 | 35.0 | 161.1 (d, J = 243.8 Hz) |
| 2-Chlorodiphenylmethane | Cl | 4.10 | 39.4 | 134.4 |
| 2-Bromodiphenylmethane | Br | 4.11 | 41.9 | 125.1 |
Data sourced from a supporting information document for a chemical synthesis.
Analysis:
-
The downfield shift of the methylene protons (¹H NMR) in the halogenated compounds compared to diphenylmethane suggests a decrease in electron density on the methylene group, consistent with the electron-withdrawing nature of the halogens.
-
The ¹³C NMR data for the methylene carbon shows a significant upfield shift for this compound compared to the other compounds. This is a known effect of fluorine substitution on an adjacent sp³ carbon.
-
The chemical shift of the carbon directly attached to the halogen (C-X) is significantly deshielded, with the effect being most pronounced for fluorine. The large coupling constant (J = 243.8 Hz) is characteristic of a direct C-F bond.
Acidity of the Methylene Bridge
The pKa of the benzylic protons in diphenylmethane provides a quantitative measure of the stability of the resulting carbanion. Electron-withdrawing substituents are expected to stabilize the negative charge of the conjugate base, thereby increasing the acidity (lowering the pKa).
| Compound | pKa (in DMSO) |
| Diphenylmethane | 32.2[5] |
No experimental pKa values for 2-substituted diphenylmethanes were found in the literature search.
Analysis: The pKa of diphenylmethane is 32.2 in DMSO.[5] It is anticipated that the electron-withdrawing fluorine atom in the ortho position of this compound would lead to a lower pKa value, indicating increased acidity of the methylene protons due to the stabilization of the resulting carbanion through the -I effect. The magnitude of this effect would be valuable to quantify experimentally.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the ¹H and ¹³C chemical shifts of 2-substituted diphenylmethanes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum and improve sensitivity.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the internal standard or the residual solvent peak.
pKa Determination by UV-Vis Spectrophotometry
Objective: To determine the pKa of the methylene protons in 2-substituted diphenylmethanes.
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the diphenylmethane derivative in a suitable solvent (e.g., DMSO). Prepare a series of buffer solutions of known pH in the same solvent.
-
Spectroscopic Measurement: Add a small aliquot of the stock solution to each buffer solution. Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength at which the maximum difference in absorbance between the protonated and deprotonated species is observed. Plot the absorbance at this wavelength against the pH of the solutions. The pKa is the pH at which the inflection point of the resulting sigmoidal curve occurs.
Visualizing Electronic Effects
The following diagrams illustrate the key concepts related to the electronic effects of the fluorine substituent.
Caption: Inductive vs. Resonance Effects of Fluorine.
Caption: General Experimental Workflow.
Caption: Influence of Substituents on Molecular Properties.
Conclusion
The introduction of a fluorine atom at the 2-position of diphenylmethane exerts a significant electronic influence, primarily through its strong inductive electron-withdrawing effect. This is qualitatively observed in the downfield shifts of the methylene protons in the ¹H NMR spectrum. While a comprehensive quantitative comparison is hampered by the lack of specific experimental data for pKa and reaction kinetics of this compound in the literature, the available spectroscopic data provides a solid foundation for understanding the fundamental electronic perturbations. Further experimental studies are warranted to fully quantify the impact of the ortho-fluoro substituent on the chemical properties of the diphenylmethane scaffold. Such data would be invaluable for the rational design of novel molecules in drug discovery and materials science.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diphenylmethane (CAS 101-81-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. Diphenylmethane - Wikipedia [en.wikipedia.org]
Cytotoxicity of 2-Fluorodiphenylmethane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of 2-Fluorodiphenylmethane. In the absence of direct experimental data on this specific compound, this document synthesizes information on structurally related molecules to offer a predictive overview. It includes detailed experimental protocols for assessing cytotoxicity and diagrams of relevant biological pathways to support future research in this area.
Comparative Cytotoxicity Analysis
Direct in-vitro cytotoxicity studies detailing the half-maximal inhibitory concentration (IC50) of this compound are not currently available in published literature. To provide a comparative perspective, this guide examines the known cytotoxic profiles of its structural precursors and analogues: benzene, fluorobenzene, and diphenylmethane.
| Compound | Chemical Structure | Summary of Cytotoxic Effects | IC50 Values |
| Benzene | C₆H₆ | Benzene is a known carcinogen and its metabolites, such as phenols and hydroquinones, are cytotoxic.[1] In-vitro studies on human lymphocytes and hepatocytes have demonstrated that benzene can induce a dose-dependent decrease in cell viability.[2][3] Exposure to benzene has been shown to cause lymphocytopenia and can be toxic to both lymphocytes and hepatocytes.[2][3] Studies on A549 lung cells indicate that benzene can increase the expression of matrix metalloproteinases, suggesting a role in tissue remodeling and pathology.[4][5] | Specific IC50 values from standardized assays on cancer cell lines like HepG2 and A549 are not consistently reported in the literature. |
| Fluorobenzene | C₆H₅F | Data on the in-vitro cytotoxicity of fluorobenzene is limited. As a halogenated aromatic compound, it is predicted to have some level of cytotoxicity. | No specific IC50 values from in-vitro cytotoxicity assays on common cancer cell lines were identified in the reviewed literature. |
| Diphenylmethane | (C₆H₅)₂CH₂ | Toxicological data suggests that diphenylmethane can act as an irritant to the skin, eyes, and respiratory system. Prolonged or high-concentration exposure may lead to central nervous system stimulation and potential liver damage. | Direct in-vitro cytotoxicity studies reporting IC50 values for diphenylmethane on cancer cell lines were not found in the available literature. |
| This compound | C₁₃H₁₁F | Predictive Analysis: Based on its structure, this compound's cytotoxicity is likely influenced by both the diphenylmethane backbone and the fluorine substitution. The diphenylmethane structure provides a lipophilic character, potentially facilitating membrane interaction. The addition of a fluorine atom can alter metabolic pathways and potentially enhance biological activity, including cytotoxicity. It is hypothesized that this compound would exhibit a cytotoxic profile, though likely less potent than highly reactive halogenated aromatics. Experimental validation is required. | Not available. |
Experimental Protocols for Cytotoxicity Assessment
To experimentally determine the cytotoxicity of this compound, standard in-vitro assays such as the MTT and LDH assays are recommended.
MTT Assay Protocol (Cell Viability)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Assay Protocol (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is crucial to also prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Potential Signaling Pathways
The cytotoxic effects of aromatic hydrocarbons are often mediated through the induction of apoptosis. The following diagram illustrates a potential signaling pathway that could be activated by this compound, leading to programmed cell death.
Experimental workflow for in-vitro cytotoxicity testing.
Simplified intrinsic apoptosis signaling pathway.
References
- 1. Cytotoxic Effects of Benzene Metabolites on Human Sperm Function: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ispub.com [ispub.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of low concentrations of benzene on human lung cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Fluorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-Fluorodiphenylmethane, a key structural motif in various pharmacologically active compounds and functional materials, can be approached through several established synthetic methodologies. This guide provides an objective comparison of the most common synthetic routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs. The primary routes discussed are the Friedel-Crafts benzylation, the Grignard reaction, and palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura and Kumada couplings.
Data Presentation: A Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route depends on a variety of factors, including yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key quantitative data for different approaches to synthesizing this compound and related diarylmethanes.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Friedel-Crafts Benzylation | Fluorobenzene, Benzyl chloride | TiCl₄ | Dichloromethane | 0 to RT | 22 h | Not specified for 2-F isomer | [1] |
| Suzuki-Miyaura Coupling | 2-Fluorobenzyl bromide, Phenylboronic acid | Pd(OAc)₂ / JohnPhos | DMF | Microwave | 20 min | ~50% (for analogous systems) | [2] |
| Suzuki-Miyaura Coupling | Benzyl bromide, Potassium phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | THF/H₂O (10:1) | 77 | 23 h | Good (for diphenylmethane) | [3] |
| Kumada Coupling | 2-Bromothiophene, 4-Fluorophenylmagnesium bromide | Nickel or Palladium catalyst | Ether | 0-5 | Not specified | Not specified for 2-F-diphenylmethane | [4] |
Note: Direct experimental data for the synthesis of this compound is limited in the reviewed literature. The data presented for Suzuki-Miyaura and Kumada couplings are based on analogous reactions and provide an estimated performance for the synthesis of the target molecule.
Experimental Protocols
Detailed experimental protocols are crucial for the successful replication of a synthesis. Below are representative procedures for the key synthetic routes.
Route 1: Friedel-Crafts Benzylation of Fluorobenzene
This method involves the electrophilic substitution of a hydrogen atom on the fluorobenzene ring with a benzyl group.
Procedure: [1]
-
To an oven-dried 15 mL round bottom flask containing a magnetic stirring bar, add benzyl alcohol (1 mmol, 1 equiv.).
-
Add dichloromethane (3 mL, 0.33 M) and fluorobenzene (1 mmol, 1 equiv.) to the flask.
-
Cool the stirred mixture to 0 °C using an ice bath.
-
Add TiCl₄ (0.55 mL, 0.5 equiv.) dropwise to the reaction mixture.
-
After complete addition, stir the reaction at 0 °C for 1 minute before allowing it to warm to room temperature.
-
Continue stirring for 20 hours.
-
Cool the reaction again to 0 °C and add an additional portion of TiCl₄ (1 equiv.) and stir for 2 hours at room temperature.
-
Quench the reaction with the addition of deionized H₂O (5 mL) and stir for 1 minute.
-
Transfer the mixture to a separatory funnel and add 5 mL of saturated NaHCO₃ aqueous solution.
-
Extract the aqueous layer with dichloromethane (3 x 5 mL).
-
Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Route 2: Suzuki-Miyaura Coupling of 2-Fluorobenzyl Bromide
This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Procedure (adapted from analogous reactions): [2][3]
-
In a microwave-safe vial, combine 2-fluorobenzyl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).
-
Add Pd(OAc)₂ (5 mol %) and JohnPhos (10 mol %) to the vial.
-
Add 2 mL of DMF as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor for 20 minutes.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
Caption: Friedel-Crafts Benzylation Pathway.
Caption: Suzuki-Miyaura Coupling Pathway.
Comparison of Methodologies
Friedel-Crafts Benzylation: This is a classic and straightforward method for forming aryl-alkyl bonds. However, it often suffers from issues of regioselectivity, especially with substituted aromatics like fluorobenzene, potentially leading to a mixture of ortho, meta, and para isomers. The use of strong Lewis acids as catalysts can also lead to side reactions and difficulties in product purification.
Grignard Reaction: The reaction of a Grignard reagent, such as 2-fluorobenzylmagnesium bromide, with an appropriate electrophile could, in principle, yield the desired product. However, the formation of Grignard reagents from fluorinated precursors can be challenging, and their high reactivity makes them sensitive to moisture and prone to side reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Kumada): These methods generally offer higher selectivity and functional group tolerance compared to Friedel-Crafts and Grignard reactions. The Suzuki-Miyaura coupling, utilizing readily available boronic acids, is a particularly powerful tool. The Kumada coupling, which employs Grignard reagents, can also be effective but shares some of the sensitivities of traditional Grignard reactions. The choice of catalyst and ligand is critical for achieving high yields and minimizing side products in these reactions. Microwave-assisted Suzuki-Miyaura couplings can significantly reduce reaction times.[2]
Conclusion
For the synthesis of this compound, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, appear to be the most promising routes in terms of selectivity and efficiency, based on data from analogous systems. While the Friedel-Crafts benzylation is a conceptually simple approach, it may present challenges in controlling regioselectivity. The Grignard reaction, though a powerful C-C bond-forming tool, may be complicated by the nature of the fluorinated starting material. Further optimization of the Suzuki-Miyaura conditions specifically for 2-fluorobenzyl substrates could lead to a highly efficient and reliable synthesis of this compound for research and development purposes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106167480A - A kind of preparation method of canagliflozin intermediate 2 (4 fluorophenyl) thiophene - Google Patents [patents.google.com]
A Comparative Guide to 2-Fluorodiphenylmethane and its Analogs for Researchers
This guide provides a comparative overview of 2-Fluorodiphenylmethane and its analogs, focusing on their synthesis, physicochemical properties, and potential biological activities. The strategic introduction of fluorine and other halogens onto the diphenylmethane scaffold can significantly influence its pharmacological profile, making these compounds interesting candidates for drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of available data to inform further investigation.
Physicochemical Properties
The introduction of a fluorine atom at the ortho-position of one of the phenyl rings in diphenylmethane imparts unique physicochemical properties compared to the parent compound and other halogenated analogs. While comprehensive experimental data for a direct comparison is limited, general principles of medicinal chemistry allow for insightful predictions. Fluorine's high electronegativity and small size can alter a molecule's conformation, pKa, lipophilicity, and metabolic stability.
Table 1: Physicochemical Properties of Diphenylmethane and its Ortho-Halogenated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |
| Diphenylmethane | C₁₃H₁₂ | 168.23 | 22-24 | 261-262 | 4.14 |
| This compound | C₁₃H₁₁F | 186.23 | N/A | N/A | 4.25 |
| 2-Chlorodiphenylmethane | C₁₃H₁₁Cl | 202.68 | N/A | N/A | 4.59 |
| 2-Bromodiphenylmethane | C₁₃H₁₁Br | 247.13 | N/A | N/A | 4.76 |
Synthesis of this compound and Analogs
The synthesis of this compound and its ortho-halogenated analogs can be achieved through various established organic chemistry methodologies. The primary routes involve Friedel-Crafts reactions and cross-coupling strategies.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis and subsequent evaluation of 2-substituted diphenylmethane analogs.
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for the Analysis of 2-Fluorodiphenylmethane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) with alternative analytical techniques for the separation and quantification of 2-Fluorodiphenylmethane. The methodologies and comparative data presented herein are designed to assist researchers in selecting the optimal analytical approach for their specific research needs, from routine purity assessments to more complex quantitative studies.
Introduction to the Analysis of this compound
This compound is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. Accurate and robust analytical methods are essential for its characterization, purity determination, and quantification in various matrices. While HPLC is a cornerstone technique for the analysis of such small organic molecules, other methods like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) present viable alternatives, each with distinct advantages and limitations. This guide will explore these techniques, offering a comparative analysis based on established chromatographic principles and data from closely related diphenylmethane compounds.
Comparison of Analytical Techniques
The selection of an analytical technique is contingent on various factors, including the analyte's properties, the required sensitivity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of HPLC, GC, and SFC for the analysis of this compound.
Table 1: Performance Comparison of HPLC, GC, and SFC for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. |
| Typical Stationary Phase | C18 (Octadecyl-silica) | Polysiloxane-based (e.g., DB-5ms) | Chiral or achiral modified silica |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Inert gas (e.g., Helium, Nitrogen) | Supercritical CO2 with a co-solvent (e.g., Methanol) |
| Typical Flow Rate | 0.5 - 2.0 mL/min | 1 - 2 mL/min | 2 - 5 mL/min |
| Detection | UV-Vis (typically 254 nm for aromatic rings) | Flame Ionization (FID), Mass Spectrometry (MS) | UV-Vis, Mass Spectrometry (MS) |
| Analysis Time | 5 - 15 minutes | 5 - 20 minutes | 2 - 10 minutes |
| Advantages | Robust, versatile, widely available, suitable for non-volatile compounds. | High resolution, sensitive detectors (especially MS), ideal for volatile compounds. | Fast analysis, reduced organic solvent consumption ("green" chemistry), suitable for both normal and reverse-phase separations.[1][2] |
| Limitations | Higher consumption of organic solvents, potential for peak tailing with basic compounds. | Requires volatile and thermally stable analytes. | Higher initial instrument cost, less common than HPLC and GC. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline representative protocols for the analysis of this compound using HPLC, GC-MS, and SFC.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reverse-phase HPLC method suitable for the quantification and purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Deionized Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0.0 40 60 10.0 10 90 12.0 10 90 12.1 40 60 | 15.0 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the identification and quantification of this compound, especially in complex mixtures.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Scan Range: 50-300 m/z
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Protocol
SFC offers a rapid and environmentally friendly alternative for the analysis of this compound.
-
Instrumentation: An SFC system with a CO2 pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis or MS detector.
-
Column: A suitable achiral column (e.g., silica or diol-based, 4.6 x 100 mm, 3 µm particle size).
-
Mobile Phase:
-
A: Supercritical CO2
-
B: Methanol
-
-
Gradient Elution:
Time (min) %B 0.0 5 5.0 40 6.0 40 6.1 5 | 8.0 | 5 |
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Workflow and Process Visualization
To aid in the conceptual understanding of the analytical processes, the following diagrams illustrate the logical flow of each technique.
References
Safety Operating Guide
Proper Disposal of 2-Fluorodiphenylmethane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Fluorodiphenylmethane. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance.
I. Immediate Safety and Hazard Information
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. While specific toxicity data may be limited, it should be handled as a potentially hazardous substance. General guidelines for handling chemical substances should be strictly followed.
Personal Protective Equipment (PPE):
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A fully-buttoned laboratory coat. |
In case of accidental exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off immediately with plenty of soap and water.[1][2]
-
After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]
-
After ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]
II. Logistical and Operational Disposal Plan
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]
Waste Collection and Storage:
-
Container: Use a designated, properly labeled, and leak-proof container for this compound waste. The container must be chemically compatible with the substance.[6][7][8][9]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[4][5][7][8]
-
Storage: Store the waste container in a designated, well-ventilated, and secure Satellite Accumulation Area (SAA).[6] Keep it away from incompatible materials. The container must be kept closed except when adding waste.[4][6][7][8]
Step-by-Step Disposal Workflow:
-
Segregation: As a fluorinated organic compound, this compound is classified as a halogenated organic waste. It is crucial to segregate it from non-halogenated waste to prevent dangerous reactions and to facilitate proper disposal.
-
Waste Accumulation: Collect the this compound waste in the properly labeled container within the SAA. Do not overfill the container.
-
Request for Pickup: Once the container is full, or within the time limits specified by your institution (e.g., 90 days), arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.[3][7]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Final Disposal Method: The recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[3][5] This process ensures the complete destruction of the chemical.
Forbidden Disposal Methods:
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[3]
-
DO NOT dispose of this chemical in the regular trash.[3][10]
III. Experimental Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. benchchem.com [benchchem.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. pfw.edu [pfw.edu]
- 10. acs.org [acs.org]
Essential Safety and Logistics for Handling 2-Fluorodiphenylmethane
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the operational use and disposal of 2-Fluorodiphenylmethane (CAS No. 3794-15-8). Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.
Quantitative Data Summary
A thorough understanding of the physical and chemical properties of this compound is the foundation for its safe handling. The table below summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₁F |
| Molecular Weight | 186.23 g/mol |
| Boiling Point | 265 °C |
| Flash Point | 108 °C |
| Density | 1.08 g/cm³ |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table outlines the recommended PPE for handling this compound.[1]
| Protection Type | Recommended Equipment | Specifications and Notes |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Chemical-resistant gloves. | While specific breakthrough time and permeation rate data for this compound are not readily available, for halogenated aromatic hydrocarbons, Viton® or Butyl rubber gloves are generally recommended for their high resistance. Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination.[2][3][4] Always consult the glove manufacturer's specific chemical resistance guide. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | None required under normal use with adequate ventilation. | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working in a poorly ventilated area or if vapor concentrations are expected to be high. A particle filter is also recommended.[1] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is essential for laboratory safety and environmental responsibility.
Handling and Storage
-
Engineering Controls : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Storage : Store containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1] Keep containers tightly closed when not in use.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate : Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate : Ensure adequate ventilation to disperse any vapors.
-
Contain : Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill.
-
Collect : Carefully sweep or scoop the absorbed material into a designated, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate : Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste.
Disposal Protocol
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5][6] On-site treatment or disposal down the sanitary sewer is strictly prohibited. The primary recommended disposal method is high-temperature incineration at a licensed hazardous waste facility.
-
Waste Segregation : Collect all waste containing this compound, including contaminated labware and cleaning materials, in a dedicated and clearly labeled waste container for "Halogenated Organic Waste."[5][6] Do not mix with non-halogenated waste.
-
Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration.
-
Waste Storage : Store the sealed waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated, away from sources of ignition.
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Provide an accurate description of the waste.
Workflow for Safe Handling and Disposal
The following diagram illustrates the procedural flow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
